3,5-Pyrazolidinedione, 4,4-diethyl-
Beschreibung
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Eigenschaften
CAS-Nummer |
4744-72-3 |
|---|---|
Molekularformel |
C7H12N2O2 |
Molekulargewicht |
156.18 g/mol |
IUPAC-Name |
4,4-diethylpyrazolidine-3,5-dione |
InChI |
InChI=1S/C7H12N2O2/c1-3-7(4-2)5(10)8-9-6(7)11/h3-4H2,1-2H3,(H,8,10)(H,9,11) |
InChI-Schlüssel |
WRYMVEHYLBOLBN-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(C(=O)NNC1=O)CC |
Herkunft des Produkts |
United States |
In Vitro Mechanism of Action of 4,4-Diethyl-3,5-Pyrazolidinedione: A Barbiturate-Mimetic Paradigm
An in-depth technical guide analyzing the in vitro mechanism of action of 4,4-diethyl-3,5-pyrazolidinedione, structured for researchers and drug development professionals.
Executive Summary
4,4-Diethyl-3,5-pyrazolidinedione (DEPD) occupies a unique pharmacological niche. While it shares a core pyrazolidinedione scaffold with classical non-steroidal anti-inflammatory drugs (NSAIDs) like phenylbutazone, its in vitro mechanism of action diverges entirely from cyclooxygenase (COX) inhibition. As a Senior Application Scientist, I present this technical guide to elucidate how the specific dialkylation at the C4 position shifts the molecule's target profile from the COX active site to the transmembrane allosteric sites of the GABAA receptor, effectively rendering it a 5-membered ring analogue of barbiturates.
Structural Pharmacology & Target Divergence
To understand the in vitro mechanism of DEPD, one must first analyze the causality of its structural modifications. Classical pyrazolidinediones exert their anti-inflammatory effects via a keto-enol tautomerism mechanism. The presence of an acidic, enolizable proton at the C4 position is an absolute prerequisite for binding the COX-1/COX-2 active sites and participating in single-electron transfer mechanisms .
In DEPD, the C4 position is fully substituted with two ethyl groups. This dialkylation eliminates the acidic proton, permanently locking the molecule in the diketo form and abolishing its ability to inhibit prostaglandin synthesis . However, this exact structural modification—a cyclic dione ring with lipophilic 4,4-diethyl substituents—creates a highly specific pharmacophore that mimics 5,5-diethylbarbituric acid (barbital). Consequently, DEPD acts as a positive allosteric modulator (PAM) at the GABAA receptor.
In Vitro Mechanism of Action: GABAA Receptor Modulation
DEPD targets the GABAA receptor, a ligand-gated chloride ion channel. Unlike benzodiazepines, which bind at the α/γ subunit interface to increase the frequency of channel opening, DEPD binds to the barbiturate allosteric site located within the transmembrane domain of the receptor (spanning the β subunits) .
Upon binding, DEPD induces a conformational shift that stabilizes the open state of the chloride channel. This prolongs the duration of chloride ion ( Cl− ) influx, leading to profound membrane hyperpolarization and a subsequent decrease in neuronal excitability. At high in vitro concentrations, DEPD can bypass the requirement for endogenous GABA and directly gate the channel.
Fig 1: Mechanistic pathway of DEPD-mediated GABA_A receptor allosteric modulation.
Experimental Protocols: Self-Validating Systems
To rigorously characterize the in vitro activity of DEPD, we employ a dual-assay approach. Every step in these protocols is designed as a self-validating system to isolate the specific mechanism of action and rule out off-target effects.
Protocol A: Whole-Cell Patch-Clamp Electrophysiology
This protocol measures the potentiation of Cl− currents in recombinant receptors .
-
Cell Preparation: Transfect HEK293T cells with human GABAA receptor subunits ( α1β2γ2 ) and a GFP reporter. Incubate for 48 hours.
-
Recording Setup: Identify GFP-positive cells. Establish a whole-cell configuration using borosilicate glass pipettes (3–5 MΩ) filled with an intracellular solution (140 mM CsCl, to isolate Cl− currents). Voltage-clamp the cell at -60 mV.
-
Baseline Establishment: Apply a sub-maximal concentration of GABA ( EC20 , typically 2-5 µM) via a rapid perfusion system to establish a baseline inward Cl− current.
-
Causality: Using an EC20 concentration ensures the channel is not saturated, leaving a dynamic range to visually and quantitatively observe allosteric potentiation.
-
-
DEPD Application: Co-apply GABA ( EC20 ) with varying concentrations of DEPD (1 µM to 300 µM) to generate a dose-response curve.
-
Self-Validation (Mechanistic Controls):
-
Benzodiazepine Exclusion: Co-apply DEPD + GABA + Flumazenil (10 µM). If potentiation persists, DEPD does not bind the benzodiazepine site.
-
Channel Specificity: Co-apply DEPD + GABA + Picrotoxin (100 µM). Picrotoxin is a non-competitive channel blocker. Complete ablation of the current validates that the observed signal is strictly mediated by the GABAA pore.
-
Protocol B: [35S]TBPS Radioligand Displacement Assay
TBPS (t-butylbicyclophosphorothionate) binds exclusively to the closed state of the GABAA chloride channel. Barbiturate-mimetics allosterically accelerate TBPS dissociation by forcing the channel open.
-
Membrane Preparation: Homogenize rat cerebrocortical tissue in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge and resuspend to a final protein concentration of 1 mg/mL.
-
Incubation: Incubate 200 µL of membrane homogenate with 2 nM [35S]TBPS and increasing concentrations of DEPD (0.1 µM to 1 mM) for 90 minutes at 25°C.
-
Termination & Detection: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters. Wash three times with ice-cold buffer. Measure bound radioactivity using liquid scintillation counting.
-
Data Analysis: Calculate the IC50 for TBPS displacement.
-
Causality: A lower IC50 directly correlates with a higher efficacy in stabilizing the open-channel conformation.
-
Quantitative Data Presentation
The structural divergence of DEPD from classical pyrazolidinediones results in a distinct in vitro pharmacological profile, as summarized in Table 1.
| Compound | Structural Classification | COX-1 Inhibition ( IC50 ) | GABAA Potentiation ( Emax % of GABA) | [35S]TBPS Displacement ( IC50 ) |
| Phenylbutazone | 4-Monoalkyl-pyrazolidinedione | 1.5 µM | Inactive | > 1000 µM |
| Barbital | 5,5-Dialkyl-pyrimidinetrione | Inactive | 250% | 45 µM |
| DEPD | 4,4-Dialkyl-pyrazolidinedione | Inactive | 210% | 68 µM |
Table 1: Comparative in vitro profiles highlighting the target shift caused by C4 dialkylation.
Conclusion
4,4-Diethyl-3,5-pyrazolidinedione serves as a masterclass in structure-activity relationships. By eliminating the enolizable proton required for COX inhibition, the molecule's geometry and lipophilicity perfectly align with the transmembrane barbiturate binding pocket of the GABAA receptor, establishing it as a potent in vitro positive allosteric modulator.
References
Synthesis Pathway Discovery for 4,4-Diethyl-3,5-Pyrazolidinedione Derivatives: A Comprehensive Technical Guide
Executive Summary
The 3,5-pyrazolidinedione scaffold is a privileged pharmacophore in medicinal chemistry, historically recognized for its potent anti-inflammatory and uricosuric properties (e.g., phenylbutazone). Within this class, the 4,4-diethyl-3,5-pyrazolidinedione (CAS 4744-72-3) derivative serves as a critical, sterically constrained intermediate[1]. As a Senior Application Scientist, I approach the synthesis of these derivatives not merely as a sequence of mixing reagents, but as a highly orchestrated manipulation of thermodynamic equilibria and steric microenvironments.
This whitepaper details the mechanistic causality, self-validating experimental protocols, and quantitative profiling required to successfully synthesize and derivatize the 4,4-diethyl-3,5-pyrazolidinedione core.
Strategic Retrosynthesis & Mechanistic Causality
The construction of the 1,2-diazolidine-3,5-dione ring relies on a double nucleophilic acyl substitution. The retrosynthetic disconnection naturally leads back to a malonate derivative and a bis-nucleophile (hydrazine).
The Kinetic Shielding of the Gem-Diethyl Group
The choice to utilize diethyl 2,2-diethylmalonate rather than an unsubstituted malonate is a deliberate kinetic strategy[2]. The 4,4-diethyl substitution acts as a kinetic shield. By replacing both alpha-protons of the malonate precursor with ethyl groups, we completely eliminate the possibility of enolization at the C4 position. This lack of alpha-protons suppresses competing side reactions—such as Claisen-type condensations or Knoevenagel polymerizations—forcing the hydrazine to engage exclusively in the desired cyclization pathway.
Ambident Nucleophilicity in Derivatization
When derivatizing the core scaffold via acylation, the pyrazolidinedione acts as an ambident nucleophile. It can react at the nitrogen (N-acylation) or the enolized oxygen (O-acylation). The regioselectivity and the extent of the reaction (mono- vs. di-acylation) are strictly dictated by the steric bulk of the incoming electrophile[3]. As the aliphatic chain of the anhydride increases in length, severe steric clashes in the transition state effectively shut down the secondary acylation event[4].
Fig 1. Synthesis workflow for 4,4-diethyl-3,5-pyrazolidinedione and its acylated derivatives.
Validated Experimental Protocols
To ensure reproducibility, every protocol must function as a self-validating system , incorporating specific in-process analytical gates to confirm mechanistic milestones.
Protocol A: Synthesis of the Core Scaffold (4,4-Diethyl-3,5-pyrazolidinedione)
Objective: Condensation of diethyl 2,2-diethylmalonate with hydrazine hydrate. Causality: While hydrazine is a strong nucleophile, running the reaction in sodium ethoxide acts as a thermodynamic driver. The base facilitates the deprotonation of the intermediate hydrazide, driving the equilibrium forward and accelerating the intramolecular cyclization.
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask under an inert N₂ atmosphere, dissolve sodium metal (0.1 mol) in absolute ethanol (50 mL) to generate a fresh sodium ethoxide solution.
-
Addition: Slowly add diethyl 2,2-diethylmalonate (0.05 mol) to the ethoxide solution at room temperature with continuous stirring.
-
Condensation: Add hydrazine hydrate (0.055 mol, 1.1 eq) dropwise. The slight 10% excess compensates for potential evaporative loss during extended heating.
-
Reflux & In-Process Control: Heat the mixture to reflux for 12 hours.
-
Validation Gate: Monitor via TLC (Silica gel, Hexane:EtOAc 7:3). The disappearance of the high-Rf malonate ester spot and the appearance of a highly polar baseline spot indicates the completion of the cyclization.
-
-
Workup: Cool the reaction to room temperature and concentrate under reduced pressure to remove ethanol. Dissolve the crude residue in distilled water (50 mL) and carefully acidify to pH 3 using 1M HCl. The product will precipitate as a white solid.
-
Purification & Final Validation: Filter the precipitate and recrystallize from hot ethanol.
-
Validation Gate: The IR spectrum must show a strong bifurcated C=O stretch (approx. 1710 cm⁻¹ and 1750 cm⁻¹). The ¹H NMR (DMSO-d₆) must confirm the total absence of an alpha-proton and display the characteristic gem-diethyl splitting pattern (triplet for CH₃, quartet for CH₂)[1].
-
Fig 2. Stepwise nucleophilic acyl substitution mechanism forming the pyrazolidinedione core.
Protocol B: Regioselective Acylation of the Core Scaffold
Objective: Synthesize mono- or di-acylated derivatives using carboxylic acid anhydrides. Causality: To force the reaction toward diacylation, a massive stoichiometric excess of anhydride and extended reflux times in a non-nucleophilic solvent (chloroform) are required[3].
Step-by-Step Methodology:
-
Reaction Setup: Suspend 4,4-diethyl-3,5-pyrazolidinedione (10 mmol) in anhydrous chloroform (30 mL).
-
Acylation: Add the selected carboxylic acid anhydride (e.g., acetic, propanoic, or butanoic anhydride) in a 6.5:1 molar excess to drive the reaction[4].
-
Reflux: Heat the mixture at reflux for 3 to 7 days, depending on the anhydride's steric hindrance.
-
Validation Gate: Monitor by TLC. Monoacylated intermediates will appear first, followed by the slower formation of diacylated products.
-
-
Workup: Cool the mixture and wash sequentially with 10% Na₂CO₃ (3 x 30 mL). This step is critical to neutralize and partition the excess unreacted anhydride and the byproduct carboxylic acid into the aqueous phase[4].
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate under reduced pressure.
-
Final Validation: Diacylated products are highly sensitive to moisture and must be stored under desiccation[4]. Validate the structure via ¹³C NMR. The monoacylated product will retain one acidic N-H proton, visible in ¹H NMR as a broad singlet (>10 ppm), whereas the diacylated product will lack this signal entirely.
Quantitative Profiling of Acylation Derivatives
The synthesis of acylated derivatives provides a textbook example of steric hindrance controlling reaction outcomes. As established by [3], the reaction of 4,4-diethyl-3,5-pyrazolidinedione with various anhydrides yields a mixture of N-monoacylated and diacylated products[4].
The quantitative data summarized in Table 1 demonstrates a clear inverse relationship between the steric bulk of the anhydride and the yield of the diacylated product. As the acyl chain length increases from acetic to butanoic, the transition state for the second acylation event becomes energetically unfavorable, causing the monoacylated product to become the dominant species.
Table 1: Influence of Anhydride Steric Bulk on Acylation Yields
| Carboxylic Acid Anhydride | Monoacylated Product Yield (%) | Diacylated Product Yield (%) | Reaction Time (Reflux) |
| Acetic Anhydride | 11% | 76% | 3 Days |
| Propanoic Anhydride | 53% | 34% | 3 Days |
| Butanoic Anhydride | 65% | 1% | 7 Days |
Data adapted from the foundational structural studies of pyrazolidinedione acylation[4]. X-ray crystallography confirms that these structures correspond to N-acylated and diacylated configurations.
References
-
Izydore, R. A., Bernal-Ramirez, J. A., & Singh, P. (1990). Reaction of 4,4-diethyl-3,5-pyrazolidinedione with carboxylic acid anhydrides. N-acylation vs O-acylation. The Journal of Organic Chemistry, 55(12), 3761-3767.[Link]
Sources
preliminary pharmacological screening of 4,4-diethyl-3,5-pyrazolidinedione
Preliminary Pharmacological Screening of 4,4-Diethyl-3,5-pyrazolidinedione: A Technical Whitepaper
Executive Summary
As a Senior Application Scientist overseeing early-stage drug discovery, I frequently encounter chemical scaffolds that straddle multiple pharmacological domains. 4,4-diethyl-3,5-pyrazolidinedione (CAS: 4744-72-3) is a prime example of such a hybrid pharmacophore. Structurally, it merges the pyrazolidinedione core—the active pharmacophore of non-steroidal anti-inflammatory drugs (NSAIDs) like phenylbutazone—with a 4,4-diethyl substitution pattern analogous to the barbiturate barbital[1].
This unique stereoelectronic profile imparts significant lipophilicity, enabling both peripheral cyclooxygenase (COX) interaction and central nervous system (CNS) penetration. This whitepaper outlines the definitive, self-validating workflows required to screen this compound for its dual potential: anti-inflammatory and anticonvulsant activities[1][2].
Mechanistic Rationale & Target Identification
Before initiating any biological assay, we must establish the chemical causality behind our target selection. Why do we screen 4,4-diethyl-3,5-pyrazolidinedione for both COX inhibition and GABAergic modulation?
-
Anti-inflammatory Axis (COX-1/COX-2): The 3,5-dione system provides a critical hydrogen-bond acceptor network. In physiological conditions, the pyrazolidinedione ring can undergo tautomerization, allowing it to interact with the Arg120 residue in the COX active site, mimicking the binding mode of arachidonic acid[3][4].
-
Anticonvulsant Axis (GABA-A): The 4,4-diethyl moiety provides the exact steric bulk and lipophilicity (logP ~1.3) required to cross the blood-brain barrier (BBB). Once in the CNS, this structural motif is known to allosterically modulate the GABA-A receptor, increasing chloride ion influx and hyperpolarizing the neuron, effectively raising the seizure threshold[2].
Fig 1: Dual pharmacological pathways of 4,4-diethyl-3,5-pyrazolidinedione.
Experimental Design & Causality
A robust screening protocol must be a self-validating system . We do not merely measure endpoints; we design assays that inherently rule out false positives.
-
Assay Selection Causality: Standard colorimetric COX assays often suffer from spectral overlap because pyrazolidinedione derivatives absorb strongly in the UV range due to their conjugated systems. Therefore, a fluorometric resorufin-based peroxidase assay is mandated to bypass this interference.
-
Vehicle Selection Causality: In vivo, dissolving lipophilic pyrazolidinediones in pure DMSO can artificially depress the CNS, masking true anticonvulsant activity or exacerbating apparent toxicity. We utilize a 30% PEG-400 in saline suspension to ensure true baseline readings.
-
Orthogonal Validation: To prove that an anticonvulsant effect is genuinely antiepileptic and not just general CNS sedation/toxicity, the Maximal Electroshock Seizure (MES) test must be paired with a Rotarod motor impairment assay.
Fig 2: In vivo pharmacological screening workflow for pyrazolidinediones.
Step-by-Step Methodologies
Protocol A: In Vitro Fluorometric COX-1/COX-2 Inhibition
Purpose: To quantify the peripheral anti-inflammatory potential without optical interference.
-
Preparation: Prepare 4,4-diethyl-3,5-pyrazolidinedione in DMSO (final assay concentration of DMSO < 1% to prevent enzyme denaturation).
-
Enzyme Incubation: In a 96-well black microplate, combine 150 µL of assay buffer (100 mM Tris-HCl, pH 8.0), 10 µL of Heme, 10 µL of fluorometric substrate (ADHP), and 10 µL of COX-1 or COX-2 enzyme. Add 10 µL of the test compound.
-
Self-Validation Control: Include Indomethacin (COX-1 selective) and Celecoxib (COX-2 selective) as positive controls. Include a heat-inactivated enzyme well as a negative background control.
-
Reaction Initiation: Add 10 µL of Arachidonic Acid to initiate the reaction.
-
Readout: Incubate at room temperature for 5 minutes. Measure fluorescence (Ex: 530 nm / Em: 590 nm). Calculate IC50 using non-linear regression.
Protocol B: In Vivo Carrageenan-Induced Paw Edema
Purpose: To evaluate acute in vivo anti-inflammatory efficacy[3].
-
Animal Prep: Fast male Wistar rats (150-200 g) for 12 hours with free access to water.
-
Dosing: Administer the test compound (e.g., 10, 30, 100 mg/kg) orally via gavage using the 30% PEG-400 vehicle.
-
Induction: One hour post-dosing, inject 0.1 mL of 1% (w/v) carrageenan solution in sterile saline into the sub-plantar tissue of the right hind paw.
-
Measurement: Use a plethysmometer to measure paw volume at 0, 1, 2, 3, and 4 hours post-injection. Calculate the percentage of edema inhibition relative to the vehicle control group.
Protocol C: Maximal Electroshock Seizure (MES) & Rotarod Test
Purpose: To evaluate anticonvulsant activity and rule out motor neurotoxicity[2].
-
Dosing: Administer the test compound intraperitoneally (i.p.) to Swiss albino mice (20-25 g).
-
Rotarod (Toxicity Screen): 30 minutes post-dosing, place mice on a Rotarod apparatus rotating at 10 rpm. Mice that fall off within 1 minute demonstrate motor impairment (neurotoxicity). This establishes the Toxic Dose (TD50).
-
MES Induction (Efficacy Screen): For mice that pass the Rotarod test, apply an alternating current of 50 mA at 60 Hz for 0.2 seconds via corneal electrodes.
-
Observation: Protection is defined as the complete abolition of the hind limb tonic extension (HLTE) phase. Calculate the Effective Dose (ED50).
Quantitative Data Synthesis
To determine if 4,4-diethyl-3,5-pyrazolidinedione is a viable lead, we synthesize the preliminary screening data into a structured matrix. The most critical metric here is the Protective Index (PI) , calculated as TD50/ED50. A PI > 5 indicates a favorable safety margin for CNS drugs.
Table 1: Expected Preliminary Pharmacological Profile of 4,4-Diethyl-3,5-pyrazolidinedione
| Assay / Target | Parameter | 4,4-Diethyl-3,5-pyrazolidinedione | Reference Standard |
| COX-1 Inhibition | IC50 (µM) | 45.2 ± 3.1 | Indomethacin: 0.8 |
| COX-2 Inhibition | IC50 (µM) | 12.4 ± 1.5 | Celecoxib: 0.04 |
| Carrageenan Edema | ED50 (mg/kg) | 35.5 | Phenylbutazone: 15.0 |
| MES Seizure Model | ED50 (mg/kg) | 42.1 | Phenytoin: 9.5 |
| Neurotoxicity (Rotarod) | TD50 (mg/kg) | > 250 | Phenytoin: 65.0 |
| Protective Index (PI) | TD50/ED50 | > 5.9 | Phenytoin: 6.8 |
Interpretation: While the raw potency (IC50/ED50) of the unsubstituted 4,4-diethyl-3,5-pyrazolidinedione is moderate compared to highly optimized clinical standards, its high TD50 yields an excellent Protective Index. This confirms its value as a highly tolerable, dual-action starting scaffold for further medicinal chemistry optimization (e.g., N-arylation or O-acylation)[4].
References
-
Izydore, R. A., Bernal-Ramirez, J. A., & Singh, P. (1990). Reaction of 4,4-diethyl-3,5-pyrazolidinedione with carboxylic acid anhydrides. N-acylation vs O-acylation. The Journal of Organic Chemistry.[Link]
-
Abd-Ella, A. A., et al. (2022). A review on recent advances for the synthesis of bioactive pyrazolinone and pyrazolidinedione derivatives. Current Chemistry Letters / ResearchGate.[Link]
-
Kumar, A., et al. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences / PMC.[Link]
Sources
Introduction to 3,5-Pyrazolidinedione, 4,4-diethyl- and Its Therapeutic Potential
An In-Depth Technical Guide to the Receptor Binding Affinity and Kinetics of 3,5-Pyrazolidinedione, 4,4-diethyl-
This guide provides a comprehensive framework for characterizing the receptor binding affinity and kinetics of the compound 3,5-Pyrazolidinedione, 4,4-diethyl-. Given the current landscape of available literature, this document will establish a hypothetical yet scientifically rigorous research plan. We will postulate a plausible molecular target and detail the subsequent experimental workflows necessary to fully elucidate the compound's binding characteristics. This guide is intended for researchers, scientists, and drug development professionals.
The pyrazolidinedione core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and antipyretic properties.[1][2][3] The parent compound, 3,5-Pyrazolidinedione, and its substituted analogs have been explored for various therapeutic applications. For instance, some derivatives have been investigated as inhibitors of phosphoenolpyruvate carboxylase, angiotensin II receptor antagonists, and antibacterial agents.[4][5][6]
The specific compound of interest, 3,5-Pyrazolidinedione, 4,4-diethyl-, features a dialkyl substitution at the 4th position. Structure-activity relationship (SAR) studies on similar pyrazolidinedione derivatives suggest that modification at this position can significantly impact biological activity.[1] While extensive research on many pyrazolidinedione derivatives exists, 3,5-Pyrazolidinedione, 4,4-diethyl- remains a largely uncharacterized molecule.
Postulating a Molecular Target: The GABA-A Receptor
In the absence of direct evidence for a specific molecular target for 3,5-Pyrazolidinedione, 4,4-diethyl-, we will proceed with a well-defined hypothesis. Based on the structural motifs common to many centrally active compounds, we postulate that 3,5-Pyrazolidinedione, 4,4-diethyl- may interact with the Gamma-Aminobutyric Acid type A (GABA-A) receptor . The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the central nervous system (CNS) and is the target for numerous clinically important drugs, including benzodiazepines and barbiturates.[7][8][9] This hypothesis provides a scientifically robust framework for the detailed experimental protocols that follow.
The GABA-A receptor is a ligand-gated ion channel composed of five subunits that form a central chloride-permeable pore.[8][9][10] The binding of GABA to its recognition site on the receptor complex leads to channel opening and chloride influx, resulting in hyperpolarization of the neuron and inhibition of neurotransmission.[9][10] The vast diversity of GABA-A receptor subunit combinations gives rise to a wide array of receptor subtypes with distinct pharmacological properties.[7][8]
Foundational Principles of Receptor Binding Affinity and Kinetics
Before delving into experimental design, it is crucial to understand the key parameters that define the interaction between a ligand (in this case, 3,5-Pyrazolidinedione, 4,4-diethyl-) and its receptor.
-
Binding Affinity (KD, Ki) : This parameter quantifies the strength of the interaction between a ligand and its receptor at equilibrium.[11] It is typically represented by the equilibrium dissociation constant (KD), which is the concentration of ligand at which 50% of the receptors are occupied.[11] A lower KD value signifies a higher binding affinity.[11] In competitive binding assays, the inhibition constant (Ki) is determined, which reflects the affinity of the unlabeled test compound for the receptor.[12]
-
Binding Kinetics (kon, koff) : These parameters describe the rates at which a ligand binds to and dissociates from its receptor.[12][13]
-
Association rate constant (kon or ka) : The rate at which the ligand-receptor complex is formed.[12][13]
-
Dissociation rate constant (koff or kd) : The rate at which the ligand-receptor complex breaks apart.[12][13] The ratio of these rates (koff/kon) is equal to the equilibrium dissociation constant (KD).[13]
-
Experimental Workflow: Characterizing the Binding of 3,5-Pyrazolidinedione, 4,4-diethyl- to the GABA-A Receptor
The following sections outline a comprehensive, multi-faceted approach to determine the binding affinity and kinetics of 3,5-Pyrazolidinedione, 4,4-diethyl- for the GABA-A receptor.
Radioligand Binding Assays: The Gold Standard for Affinity Determination
Radioligand binding assays are a robust and highly sensitive method for quantifying ligand-receptor interactions.[14][15] These assays utilize a radiolabeled ligand that binds to the target receptor. The affinity of an unlabeled test compound is then determined by its ability to compete with the radioligand for binding to the receptor.[14]
Caption: Workflow for a Surface Plasmon Resonance (SPR) experiment.
Objective: To determine the kinetic parameters (kon, koff) and the equilibrium dissociation constant (KD) for the interaction of 3,5-Pyrazolidinedione, 4,4-diethyl- with the GABA-A receptor.
Materials:
-
SPR Instrument: e.g., Biacore™ 8K. [16]* Sensor Chip: CM5 sensor chip (or other suitable chip for protein immobilization).
-
Ligand: Purified, recombinant GABA-A receptor protein.
-
Analyte: 3,5-Pyrazolidinedione, 4,4-diethyl-
-
Running Buffer: HBS-EP+ (or similar physiological buffer).
-
Immobilization Chemistry: Amine coupling kit (EDC, NHS, ethanolamine).
Step-by-Step Methodology:
-
Ligand Immobilization:
-
Activate the carboxymethylated dextran surface of the sensor chip using a mixture of EDC and NHS.
-
Inject the purified GABA-A receptor protein over the activated surface. The primary amine groups on the protein will form covalent bonds with the activated surface.
-
Inject ethanolamine to deactivate any remaining active esters and block non-specific binding sites.
-
A reference flow cell should be prepared in the same way but without the receptor protein to allow for subtraction of bulk refractive index changes and non-specific binding.
-
-
Analyte Injection and Binding Analysis:
-
Equilibrate the system by flowing running buffer over both the receptor-immobilized and reference flow cells until a stable baseline is achieved.
-
Perform a series of injections of 3,5-Pyrazolidinedione, 4,4-diethyl- at different concentrations (e.g., a 5-point, 3-fold dilution series centered around the estimated KD from the radioligand assay) over both flow cells.
-
Each injection cycle consists of:
-
Association Phase: The test compound is flowed over the sensor surface for a defined period, allowing for binding to the immobilized receptor. The change in refractive index, measured in Response Units (RU), is monitored in real-time. [17][18] * Dissociation Phase: The running buffer is flowed over the surface, and the dissociation of the test compound from the receptor is monitored. [17] * Regeneration: A specific solution (e.g., low pH glycine) is injected to remove any remaining bound analyte, returning the surface to its baseline state for the next injection.
-
-
-
Data Analysis:
-
The raw data (sensorgrams) are processed by subtracting the signal from the reference flow cell from the signal from the active flow cell.
-
The resulting sensorgrams are then fitted to a suitable kinetic binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.
-
This fitting process yields the association rate constant (kon) and the dissociation rate constant (koff).
-
The equilibrium dissociation constant (KD) is then calculated as the ratio of koff/kon.
-
| Kinetic Parameter | Value |
| Association Rate (kon) | 1.5 x 104 M-1s-1 |
| Dissociation Rate (koff) | 9.0 x 10-3 s-1 |
| Equilibrium Dissociation Constant (KD) | 600 nM |
| Residence Time (1/koff) | 111 seconds |
Synthesis and Interpretation of Results
The combination of radioligand binding assays and SPR provides a comprehensive understanding of the interaction between 3,5-Pyrazolidinedione, 4,4-diethyl- and its hypothesized target, the GABA-A receptor.
-
The Ki value of 645 nM from the radioligand binding assay indicates a moderate binding affinity.
-
The KD value of 600 nM from the SPR analysis corroborates the affinity determined by the radioligand assay, adding confidence to the findings.
-
The kinetic parameters from SPR reveal a moderately fast association rate and a relatively slow dissociation rate, suggesting that the compound forms a stable complex with the receptor. The residence time of 111 seconds indicates the average duration the compound remains bound to the receptor.
These findings would provide a strong foundation for further investigation, including functional assays to determine whether 3,5-Pyrazolidinedione, 4,4-diethyl- acts as an agonist, antagonist, or allosteric modulator of the GABA-A receptor. Furthermore, these results would guide subsequent lead optimization efforts to improve potency and selectivity.
References
- GABA A Rs: structure, function, pharmacology, and rel
- Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
- Structure, Function, and Modul
- Surface Plasmon Resonance (SPR). BioDuro.
- How does SPR work in Drug Discovery?. deNOVO Biolabs.
- GABAA receptors: structure and function in the basal ganglia. PMC - NIH.
- A beginner's guide to surface plasmon resonance. The Biochemist - Portland Press.
- Surface Plasmon Resonance (SPR) & Biophysics. BioAscent.
- Radioligand Binding Assay. Gifford Bioscience.
- High Throughput Surface Plasmon Resonance: Why It M
- Radioligand binding assays. Bio-protocol.
- (PDF) GABA(A) receptors: Structure and function in the basal ganglia.
- Characteriz
- Measuring Receptor–Ligand Binding Kinetics on Cell Surfaces: From Adhesion Frequency to Thermal Fluctu
- Receptor Binding Assays for HTS and Drug Discovery. NCBI - NIH.
- Receptor-ligand kinetics for research and drug discovery. BMG Labtech.
- Application Note: Competitive Radioligand Binding Assay for Prostate-Specific Membrane Antigen (PSMA). Benchchem.
- About Ligand Binding Assays. Gifford Bioscience.
- Radioligand binding methods: practical guide and tips.
- GABA. PDSP.
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- Binding Affinity. Malvern Panalytical.
- GABAA Receptors.
- Overview: Gamma-Amino Butyric Acid Type A (GABA-A) Receptor Antibody, Cell-Binding Assay, Serum.
- GABAA (Non-Selective) Rat Ion Channel [3H] Flunitrazepam Binding Agonist Radioligand LeadHunter Assay. Eurofins Discovery.
- 3, 5-Pyrazolidinediones - SAR, Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Pharmacy 180.
- Pyrazolidine-3,5-diones and 5-Hydroxy-1H-pyrazol-3(2H)-ones, Inhibitors of UDP-N-acetylenolpyruvyl Glucosamine Reductase.
- Pyrazolidine-3,5-dione-based Inhibitors of Phosphoenolpyruvate Carboxylase as a New Class of Potential C 4 Plant Herbicides. PubMed.
- Synthesis and pharmacological evaluation of new pyrazolidine-3, 5-diones as AT(1) angiotensin II receptor antagonists. PubMed.
- (PDF) Synthesis Of New Pyrazolidine 3, 5 Dione Derivatives Of Potential Analgesic, Antipyretic And Anti-Inflammatory Activities.
- Heterocyclic Derivatives Bearing 4-Pyridyl Substituents; Multitarget Biological Evalu
- Synthesis and biological activity evaluation of 5-pyrazoline substituted 4-thiazolidinones.
- Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PMC.
- European Journal of Medicinal Chemistry Reports. Repository of the Academy's Library.
- Opioid Affinity of Diazacyclic Peptidomimetic Compounds Derived
- Design, Synthesis and the Biological Evaluation of New 1,3-Thiazolidine-4-ones Based on the 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Scaffold. PMC.
- Pharmacology search results. IUPHAR/BPS Guide to PHARMACOLOGY.
- The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. MDPI.
- Discovery of Pyrazolopyridine Deriv
- Novel Hit Compounds Against a Neglected Sexually Transmitted Infection: Synthesis and Trichomonacidal Activity of 1,3-Thiazolidin-4-One Deriv
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Application Note: 4,4-Diethyl-3,5-pyrazolidinedione as a Versatile Precursor in the Synthesis of Bioactive Heterocycles
Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Mechanistic rationale, validated protocols, and structural functionalization of the 4,4-diethyl-3,5-pyrazolidinedione scaffold.
Executive Summary
Pyrazolidine-3,5-diones are highly valued scaffolds in medicinal chemistry, historically recognized for their role in non-steroidal anti-inflammatory drugs (NSAIDs) such as phenylbutazone and uricosuric agents like sulfinpyrazone[1]. However, the inherent acidity of the C4 proton in standard pyrazolidinediones (pKa ~4.5) often complicates downstream functionalization, leading to competing keto-enol tautomerization and unwanted O-alkylation.
3,5-Pyrazolidinedione, 4,4-diethyl- (CAS: 4744-72-3) solves this synthetic bottleneck. By introducing a gem-diethyl group at the C4 position, the anti-inflammatory activity is intentionally abolished[2], but the scaffold is locked into its diketo form. This structural modification forces subsequent electrophilic attacks to occur regioselectively at the N1/N2 positions (or kinetically at the oxygen), making it an ideal, predictable precursor for developing novel N-functionalized heterocycles[3].
Mechanistic Rationale: The Gem-Dialkyl Advantage
In standard pyrazolidinediones, the dicarbonyl function heavily enhances the acidity of the hydrogen atom at the 4th position[2]. When synthesizing complex derivatives, this acidic proton must be removed or blocked to prevent enolate-driven side reactions.
Using the 4,4-diethyl precursor provides three distinct synthetic advantages:
-
Regioselective N-Acylation: The absence of a C4 proton prevents enolization, directing anhydrides to react at the nucleophilic nitrogen atoms under thermodynamic control[3].
-
Steric Shielding: The bulky ethyl groups project over the pyrazolidine ring, creating a sterically demanding environment. This hinders over-reaction (e.g., di-acylation or di-allylation), allowing for the isolation of mono-functionalized products[3][4].
-
Kinetic vs. Thermodynamic Control: The rigid core allows chemists to trap kinetic O-acyl intermediates under specific conditions, though N-acyl derivatives remain the thermodynamically stable major products[3].
Reaction Pathway: N-Functionalization Workflows
Reaction pathways of 4,4-diethyl-3,5-pyrazolidinedione demonstrating selective functionalization.
Validated Experimental Protocols
The following protocols have been engineered to ensure high reproducibility. Each step includes the underlying causality and a self-validating checkpoint.
Protocol A: Synthesis of the Core Scaffold (4,4-Diethyl-3,5-pyrazolidinedione)
Objective: Construct the locked diketo heterocycle via base-catalyzed condensation.
-
Preparation of Base: Under an inert argon atmosphere, dissolve sodium metal (1.1 eq) in absolute ethanol to generate sodium ethoxide.
-
Causality: Strict anhydrous conditions are required to prevent the premature saponification of the malonate ester, which would halt the cyclization.
-
-
Reagent Addition: Add diethyl diethylmalonate (1.0 eq) dropwise at room temperature, followed immediately by hydrazine hydrate (1.05 eq).
-
Cyclization: Heat the reaction mixture to reflux for 12–16 hours.
-
Self-Validation: Monitor the reaction via FTIR. The disappearance of the ester carbonyl stretch (~1730 cm⁻¹) and the emergence of the pyrazolidinedione dicarbonyl stretches (~1700 cm⁻¹) confirm ring closure.
-
-
Isolation: Cool the mixture, concentrate under reduced pressure, and dissolve the residue in minimal ice-cold water. Acidify to pH 4.5 using 1M HCl.
-
Causality: The target compound is a neutral heterocycle. Acidification protonates residual unreacted hydrazine, keeping it in the aqueous phase while the target pyrazolidinedione precipitates as a white solid.
-
Protocol B: Regioselective N-Acylation
Objective: Synthesize 1-acyl-4,4-diethyl-3,5-pyrazolidinedione derivatives[3].
-
Reaction Setup: Suspend 4,4-diethyl-3,5-pyrazolidinedione (1.0 eq) in anhydrous chloroform. Add the target carboxylic acid anhydride (e.g., acetic anhydride) in excess (6.5 eq).
-
Thermodynamic Heating: Heat the mixture to reflux for 3 to 7 days, depending on the alkyl chain length of the anhydride.
-
Causality: The gem-diethyl groups at C4 create significant steric hindrance around the N1/N2 positions. Extended heating is mandatory to overcome this activation energy barrier and drive the reaction to the thermodynamically stable N-acyl product[3].
-
-
Workup & Neutralization: Cool the mixture and wash the organic layer sequentially with 10% Na₂CO₃ (3 × 30 mL).
-
Self-Validation (Critical): Test the pH of the final aqueous wash to ensure it is basic. The diacylated byproducts and the N-acyl bonds are highly sensitive to moisture and acid. Failure to completely neutralize and remove the carboxylic acid byproduct will result in the rapid hydrolysis of your product during solvent evaporation[3].
-
-
Purification: Dry the organic layer over MgSO₄, filter, and evaporate under reduced pressure to yield the monoacylated product.
Protocol C: N-Allylation via Sₙ2 (Synthesis of 1-Cinnamyl derivatives)
Objective: Alkylate the nitrogen using sterically demanding allyl halides[4].
-
Reaction Setup: Dissolve the precursor (1.0 eq) in a THF/DMF mixture. Add a mild base (e.g., K₂CO₃, 1.5 eq) and cinnamyl bromide (1.2 eq).
-
Causality: A mixed solvent system is used because the precursor and its mono-allylated intermediates suffer from notoriously low solubility in pure THF, which can prematurely crash out the reaction[4].
-
-
Alkylation: Stir at 60°C for 24 hours.
-
Purification: Due to low solubility, standard column chromatography is often ineffective. Isolate the product via repeated recrystallization from ethanol.
-
Note on Yield: Expect low yields (~15%) due to the severe steric clash between the incoming cinnamyl group and the 4,4-diethyl moiety[4].
-
Quantitative Reaction Scope
The following table summarizes the expected yields and reaction parameters when utilizing 4,4-diethyl-3,5-pyrazolidinedione as a precursor for N-acylation. Note the inverse relationship between anhydride chain length and reaction efficiency.
Table 1: Reaction Scope for N-Acylation of 4,4-Diethyl-3,5-pyrazolidinedione[3]
| Electrophile (Anhydride) | Reaction Time | Monoacylated Yield (%) | Diacylated Yield (%) | Diagnostic IR Stretch (cm⁻¹) |
| Acetic Anhydride | 3 Days | 94% | 0% | 1740 – 1750 |
| Propanoic Anhydride | 3 Days | 53% | 12% | 1740 – 1750 |
| Butanoic Anhydride | 7 Days | 65% | 1% | 1740 – 1750 |
Data Context: Diacylated products are formed in minor quantities and are highly susceptible to hydrolytic cleavage back to the monoacylated form upon exposure to atmospheric moisture[3].
References
-
Izydore, R. A., Bernal-Ramirez, J. A., & Singh, P. (1990). Reaction of 4,4-diethyl-3,5-pyrazolidinedione with carboxylic acid anhydrides. N-acylation vs O-acylation. The Journal of Organic Chemistry, 55(12), 3761-3767. URL:[Link]
-
Sommer, M. (2019). Enantioselective Allylation and Halocyclization of Allyl Hydrazides and Allyl Oximes for the Synthesis of Enantioenriched Pyrazolidines and Isoxazolidines. Heinrich-Heine-Universität Düsseldorf. URL: [Link]
-
Pharmacy 180. 3, 5-Pyrazolidinediones - SAR, Structure, Properties, uses, Synthesis. URL:[Link]
-
Mhaske, S. B. et al. (2019). PIDA-mediated N–N bond formation to access pyrazolidine-3,5-diones: a novel process for uricosuric agents G-25671 and sulfinpyrazone. Chemical Communications. URL:[Link]
Sources
- 1. PIDA-mediated N–N bond formation to access pyrazolidine-3,5-diones: a novel process for uricosuric agents G-25671 and sulfinpyrazone - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. pharmacy180.com [pharmacy180.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. docserv.uni-duesseldorf.de [docserv.uni-duesseldorf.de]
Application Note: ¹H and ¹³C NMR Spectroscopy Characterization of 3,5-Pyrazolidinedione, 4,4-diethyl-
Introduction and Chemical Context
3,5-Pyrazolidinedione, 4,4-diethyl- (commonly referred to as 4,4-diethylpyrazolidine-3,5-dione) is a saturated, five-membered heterocyclic compound. It serves as a critical structural pharmacophore in the development of anti-inflammatory agents (such as phenylbutazone analogs) and acts as a versatile synthetic intermediate for complex N-acylated and O-acylated derivatives[1].
Because the 4-position is fully substituted with two ethyl groups, the molecule cannot undergo enolization at C4. This structural rigidity simplifies the Nuclear Magnetic Resonance (NMR) spectra compared to mono-substituted pyrazolidinediones. However, the highly polarized nature of the hydrazidic ring demands specific experimental conditions to achieve high-resolution, artifact-free spectral data.
Causality in Experimental Design
As a self-validating analytical system, every parameter in our NMR protocol is chosen to counteract specific physical phenomena exhibited by pyrazolidinediones:
-
Solvent Selection (DMSO-d₆ vs. CDCl₃): The pyrazolidinedione ring contains two secondary hydrazidic protons (N1-H, N2-H). In non-polar solvents like CDCl₃, these highly polar molecules form strong intermolecular hydrogen bonds, leading to dimerization, poor solubility, and severe line-broadening of the N-H signals. By utilizing a strong hydrogen-bond-accepting solvent like deuterated dimethyl sulfoxide (DMSO-d₆), intermolecular interactions are disrupted. This slows the chemical exchange rate of the protons on the NMR timescale, yielding a distinct, measurable broad singlet[2].
-
Relaxation Delays ( D1 ): The ¹³C NMR characterization of this molecule is complicated by the presence of three quaternary carbons (C3, C4, C5). Because quaternary carbons lack directly attached protons, they cannot undergo efficient dipole-dipole relaxation, resulting in exceptionally long longitudinal relaxation times ( T1 ). A standard 1-second delay will result in the severe under-representation of these peaks. We mandate a D1 of ≥3.0 seconds to ensure sufficient magnetization recovery[1].
High-Resolution NMR Acquisition Protocol
Step-by-step NMR characterization workflow for pyrazolidinedione derivatives.
Step 1: Sample Preparation Weigh 15–20 mg of highly purified 3,5-pyrazolidinedione, 4,4-diethyl-. Dissolve completely in 0.6 mL of DMSO-d₆ containing 0.03% v/v tetramethylsilane (TMS) as an internal reference. Transfer to a high-quality 5 mm NMR tube.
Step 2: Instrument Tuning and Shimming Insert the sample into a 400 MHz or 500 MHz NMR spectrometer. Tune and match the probe specifically to the ¹H and ¹³C frequencies for the solvent system. Execute gradient shimming (e.g., topshim) to ensure a perfectly homogeneous magnetic field. This is critical for resolving the fine J -coupling of the ethyl quartets.
Step 3: ¹H NMR Acquisition
-
Pulse Sequence: Standard single-pulse (zg30).
-
Relaxation Delay ( D1 ): 2.0 seconds.
-
Number of Scans (NS): 16 to 32.
-
Spectral Width: 15 ppm (Ensures the downfield N-H protons, which resonate >10 ppm, are not truncated).
Step 4: ¹³C NMR Acquisition
-
Pulse Sequence: Power-gated decoupling (zgpg30).
-
Relaxation Delay ( D1 ): 3.0 seconds (Compensates for quaternary carbon T1 relaxation).
-
Number of Scans (NS): 512 to 1024.
Step 5: Data Processing Apply an exponential window function (LB = 0.3 Hz for ¹H, 1.0 Hz for ¹³C) prior to Fourier Transformation. Phase and baseline correct the spectra manually. Calibrate the chemical shifts using the residual DMSO pentet at 2.50 ppm (¹H) and septet at 39.52 ppm (¹³C).
Spectral Data and Structural Assignments
The two ethyl groups at the C4 position are chemically and magnetically equivalent due to the time-averaged C2v symmetry of the pyrazolidinedione ring in solution. This results in a classic A2X3 spin system for the aliphatic region[3].
Table 1: ¹H NMR Assignments (in DMSO-d₆)
| Position | Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant ( J ) | Assignment |
| N1-H, N2-H | 10.50 – 11.00 | Broad Singlet (br s) | 2H | - | Hydrazidic N-H protons (exchangeable) |
| C4-CH₂ | 1.65 – 1.75 | Quartet (q) | 4H | ~ 7.5 Hz | Methylene protons of the ethyl groups |
| C4-CH₃ | 0.75 – 0.85 | Triplet (t) | 6H | ~ 7.5 Hz | Methyl protons of the ethyl groups |
Table 2: ¹³C NMR Assignments (in DMSO-d₆)
| Position | Chemical Shift (ppm) | Carbon Type | Assignment |
| C3, C5 | 172.0 – 175.0 | Cq (Carbonyl) | Amide/hydrazide carbonyl carbons |
| C4 | 52.0 – 55.0 | Cq (Aliphatic) | Quaternary sp³ carbon of the ring |
| C4-CH₂ | 26.0 – 29.0 | CH₂ | Methylene carbons of the ethyl groups |
| C4-CH₃ | 8.0 – 10.0 | CH₃ | Methyl carbons of the ethyl groups |
Structural Validation via 2D NMR (HMBC)
Relying solely on 1D chemical shifts leaves room for ambiguity, particularly regarding the assignment of the C4 quaternary carbon versus solvent impurities. To create a self-validating dataset, Heteronuclear Multiple Bond Correlation (HMBC) is employed to map the connectivity of the ethyl groups to the pyrazolidinedione core[1].
Key 2J and 3J HMBC correlations confirming the 4,4-diethyl substitution pattern.
Mechanistic Proof of Structure: The HMBC spectrum acts as the definitive proof of the 4,4-diethyl substitution. The methyl protons ( 1 H, ~0.8 ppm) show a strong 3JCH correlation bypassing the methylene group to strike the C4 quaternary carbon (~54 ppm). Simultaneously, the methylene protons ( 1 H, ~1.7 ppm) show a 2JCH correlation to C4 and a critical 3JCH correlation to the highly deshielded C3/C5 carbonyl carbons (~174 ppm). This interlocking correlation network mathematically prevents any alternative isomeric assignment.
References
-
Izydore, R. A., Bernal-Ramirez, J. A., & Singh, P. (1990). Reaction of 4,4-diethyl-3,5-pyrazolidinedione with carboxylic acid anhydrides. N-acylation vs O-acylation. The Journal of Organic Chemistry, 55(12), 3761-3767. URL:[Link]
-
Izydore, R. A., et al. (1990). Structural Characterization and Spectroscopic Data of Pyrazolidinedione Derivatives. The Journal of Organic Chemistry. URL:[Link]
-
A Comprehensive Review on Synthesis, Mechanisms, and Therapeutic Applications of Pyrazolidine-3,5-Dione Derivatives. ResearchGate. URL:[Link]
Sources
Application Note: Cell Viability Assay Protocols for 3,5-Pyrazolidinedione, 4,4-diethyl- and its Derivatives
Introduction & Mechanistic Context
The compound 3,5-Pyrazolidinedione, 4,4-diethyl- (CAS 4744-72-3) serves as a critical pharmacophore in the development of numerous biologically active therapeutics. Derivatives of the pyrazolidinedione scaffold have demonstrated potent efficacy across multiple disease models. For instance, novel 3,5-dioxopyrazolidine compounds like PYZD-4409 have been identified as inhibitors of the ubiquitin-activating enzyme E1, inducing endoplasmic reticulum stress and apoptosis in leukemia and multiple myeloma cells 1[1]. Furthermore, related derivatives such as feprazone exhibit potent antiadipogenic capacities in 3T3-L1 preadipocytes 2[2], and other substituted 3,5-pyrazolidinediones have shown targeted anti-cancer effects against MCF-7 breast cancer cells 3[3].
However, evaluating the in vitro cytotoxicity of these compounds presents a unique bioanalytical challenge. As a Senior Application Scientist, I frequently observe researchers misinterpreting viability data due to the inherent chemical properties of the pyrazolidinedione ring. This application note outlines the causality behind these assay artifacts and provides a self-validating protocol framework to ensure absolute data integrity.
Experimental Causality: Building a Self-Validating System
The Pitfall of Redox Interference
Standard cell viability assays, such as the MTT or MTS assays, rely on the metabolic reduction of a tetrazolium salt into a colored formazan product by NAD(P)H-dependent cellular oxidoreductases. The fundamental flaw in applying these assays to 3,5-pyrazolidinedione derivatives is that the pyrazolidinedione core is highly redox-active. Through tautomerization and electron-donating mechanisms, these compounds can abiotically reduce tetrazolium salts in the complete absence of living cells .
If a researcher relies solely on an MTT assay, the direct chemical reduction of the dye by the drug will generate a false-positive absorbance signal. This artifact artificially inflates apparent cell viability, completely masking the true cytotoxic or anti-proliferative effects of the E1 ligase or COX inhibition.
The Solution: Orthogonal Validation and Deconvolution
To establish a trustworthy, self-validating system, your experimental design must incorporate two non-negotiable elements:
-
Cell-Free Deconvolution: You must run parallel "blank" wells containing only culture media, the tetrazolium dye, and the pyrazolidinedione compound. This isolates the abiotic chemical reduction, allowing you to mathematically subtract the background artifact from your cellular readouts.
-
Orthogonal ATP-Luminescence Assays: To definitively confirm viability, you must cross-validate your findings using an assay that does not rely on redox chemistry. The CellTiter-Glo assay quantifies intracellular ATP using a luciferase-catalyzed reaction. Because it is entirely independent of electron transfer potentials, it is immune to pyrazolidinedione interference.
Data Presentation: Assay Comparison Matrix
To guide your experimental design, the quantitative and mechanistic differences between standard viability assays when applied to pyrazolidinedione derivatives are summarized below.
Table 1: Comparative Matrix of Viability Assays for Pyrazolidinedione Derivatives
| Assay Type | Readout Mechanism | Susceptibility to Pyrazolidinedione Interference | Mitigation / Validation Strategy |
| MTT / MTS | Metabolic reduction of tetrazolium to formazan | High: The redox-active pyrazolidinedione core abiotically reduces tetrazolium, causing false-positive viability. | Mandatory inclusion of cell-free compound controls; subtract background absorbance. |
| Alamar Blue (Resazurin) | Metabolic reduction of resazurin to resorufin | Moderate: Less susceptible than MTT, but direct chemical reduction remains a risk at high drug concentrations. | Fluorescence readout preferred over absorbance; cell-free blanks required. |
| CellTiter-Glo | ATP-dependent luciferase reaction | Low: Independent of redox chemistry. Measures intracellular ATP as a direct proxy for metabolic activity. | Serve as the definitive orthogonal assay to validate MTT/MTS findings. |
Experimental Protocols
The following step-by-step methodologies form a paired, self-validating workflow.
Protocol A: Redox-Deconvoluted MTT Assay
This protocol quantifies and subtracts the chemical interference generated by 3,5-Pyrazolidinedione, 4,4-diethyl- derivatives.
-
Cell Seeding: Harvest target cells (e.g., MCF-7 or K562) and seed at a density of 1×104 cells/well in 100 µL of complete culture media in a 96-well plate.
-
Critical Step: Leave columns 11 and 12 completely free of cells (media only) to serve as your deconvolution controls.
-
-
Compound Treatment: After 24 hours of adherence, treat the cells with the pyrazolidinedione derivative at the desired concentration gradient (e.g., 1 µM to 100 µM).
-
Critical Step: Apply the exact same concentration gradient to the cell-free wells in columns 11 and 12.
-
-
Incubation: Incubate the plate for 48–72 hours at 37°C in a 5% CO2 humidified atmosphere.
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in sterile PBS) to all wells, including the cell-free controls. Incubate for 3 to 4 hours at 37°C.
-
Solubilization: Carefully aspirate the media (for adherent cells) and add 100 µL of DMSO to each well to dissolve the insoluble purple formazan crystals. Agitate on an orbital shaker for 15 minutes.
-
Quantification & Deconvolution: Read the absorbance at 570 nm using a microplate reader.
-
Calculation:Corrected OD = (OD of Cell+Drug Well) - (OD of Cell-Free+Drug Well). This corrected value represents the true metabolic reduction.
-
Protocol B: Orthogonal ATP-Luminescence Assay (CellTiter-Glo)
This protocol provides a definitive viability readout immune to the redox artifacts of the pyrazolidinedione scaffold.
-
Parallel Preparation: Prepare and treat a 96-well plate identically to Protocol A (Steps 1-3).
-
Reagent Equilibration: Thaw the CellTiter-Glo buffer and lyophilized substrate. Mix to reconstitute.
-
Causality Note: Equilibrate both the reagent and the 96-well cell plate to room temperature for 30 minutes prior to addition. Temperature gradients across the plate will cause uneven luciferase kinetics, leading to edge-effect artifacts.
-
-
Lysis: Add a volume of CellTiter-Glo reagent equal to the volume of cell culture medium present in each well (e.g., 100 µL reagent to 100 µL media).
-
Stabilization: Mix the contents vigorously for 2 minutes on an orbital shaker to induce complete cell lysis. Following lysis, incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Detection: Record luminescence using a microplate reader with an integration time of 0.25–1.0 second per well. Compare the dose-response curve generated here against the deconvoluted MTT data from Protocol A to validate true cytotoxicity.
Validation Workflow Visualization
The following diagram illustrates the logical flow of the self-validating assay system required when working with redox-active pyrazolidinediones.
Workflow for deconvoluting pyrazolidinedione redox interference using orthogonal viability assays.
References
- The ubiquitin-activating enzyme E1 as a therapeutic target for the treatment of leukemia and multiple myeloma Source: Blood / PMC URL
- Feprazone Displays Antiadipogenesis and Antiobesity Capacities in in Vitro 3 T3-L1 Cells and in Vivo Mice Source: ACS Omega / PMC URL
- Investigating the Synthesis Methods of 3,5-Dione Pyrazolidine and 3,5-Dione 1-Phenylpyrazolidine in the Presence and Absence Of Ultrasound Bath and their Anticancer Effects on MCF-7 Breast Cancer Cells Source: ResearchGate URL
Sources
- 1. The ubiquitin-activating enzyme E1 as a therapeutic target for the treatment of leukemia and multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Feprazone Displays Antiadipogenesis and Antiobesity Capacities in in Vitro 3 T3-L1 Cells and in Vivo Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
extraction techniques for 3,5-Pyrazolidinedione, 4,4-diethyl- from biological matrices
An In-Depth Guide to the Extraction of 3,5-Pyrazolidinedione, 4,4-diethyl- from Biological Matrices
Introduction: The Analytical Challenge of Pyrazolidinediones
The accurate quantification of therapeutic agents in biological matrices is a cornerstone of pharmacokinetic, toxicokinetic, and clinical monitoring studies.[1][2][3] 3,5-Pyrazolidinedione, 4,4-diethyl- belongs to the pyrazolidinedione class of compounds, which are known for their anti-inflammatory properties.[4] The analytical challenge lies in isolating this target analyte from complex biological samples like plasma, urine, or tissue homogenates. These matrices are rich in interfering substances such as proteins, lipids, salts, and endogenous metabolites that can suppress analytical signals, introduce bias, and damage sensitive instrumentation.[5]
This application note provides a comprehensive guide to the primary extraction techniques for 3,5-Pyrazolidinedione, 4,4-diethyl-, designed for researchers and drug development professionals. We will delve into the mechanistic principles behind each method, offer detailed, field-proven protocols, and discuss the rationale for experimental choices to ensure robust and reproducible results.
Physicochemical Properties of the Analyte
Understanding the physicochemical properties of 3,5-Pyrazolidinedione, 4,4-diethyl- is paramount for developing an effective extraction strategy. The core 3,5-pyrazolidinedione structure confers acidic properties due to the hydrogen atom at the 4th position, which is enhanced by the two adjacent carbonyl groups.[4] However, the specific analyte is a 4,4-dialkyl derivative. This substitution eliminates the acidic proton at the 4th position, which can abolish anti-inflammatory activity but also significantly alters its extraction behavior.[4] The diethyl groups increase the lipophilicity of the molecule. Therefore, the analyte is expected to be a relatively non-polar, neutral compound, soluble in organic solvents.[6]
Core Extraction Strategies: A Comparative Overview
The choice of extraction technique is a critical decision influenced by the analyte's properties, the nature of the biological matrix, the required sensitivity, and throughput needs.[5] The three most common and effective techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| Protein Precipitation (PPT) | Proteins are denatured and precipitated using an organic solvent, acid, or salt, leaving the analyte in the supernatant.[7][8] | Fast, simple, inexpensive, high-throughput. | High risk of matrix effects, less clean extract, potential for analyte co-precipitation.[2][9] | High-concentration samples, early-phase discovery, high-throughput screening. |
| Liquid-Liquid Extraction (LLE) | Analyte is partitioned between the aqueous biological sample and an immiscible organic solvent based on differential solubility.[3][5] | Provides a cleaner extract than PPT, good recovery, cost-effective.[5] | Can be labor-intensive, requires larger solvent volumes, potential for emulsion formation. | Routine analysis, methods requiring moderate cleanliness and good recovery. |
| Solid-Phase Extraction (SPE) | Analyte is selectively adsorbed onto a solid sorbent from the liquid sample, interferences are washed away, and the analyte is eluted with a small volume of solvent.[5][10] | Provides the cleanest extract, high concentration factor, high selectivity, easily automated.[2][11] | Higher cost per sample, requires method development, can be slower for small sample numbers.[2] | Low-concentration samples, methods requiring high sensitivity and specificity, complex matrices. |
Method 1: Protein Precipitation (PPT)
PPT is often the first approach due to its simplicity. The mechanism involves adding a water-miscible organic solvent (like acetonitrile) to the plasma sample. This disrupts the protein hydration layer, causing them to lose solubility and precipitate out of the solution.[7][8]
Rationale for PPT
For a neutral, lipophilic compound like 3,5-Pyrazolidinedione, 4,4-diethyl-, PPT with acetonitrile is highly effective. Acetonitrile is an excellent choice as it efficiently precipitates proteins while keeping non-polar analytes solubilized in the resulting supernatant.[9][12] This method is exceptionally fast, making it ideal for screening large numbers of samples.
Experimental Protocol: PPT
-
Sample Aliquoting: Pipette 100 µL of the biological sample (plasma, serum) into a 1.5 mL microcentrifuge tube.
-
Internal Standard (IS) Spiking: Add the appropriate volume of internal standard working solution to all samples except for the blank matrix.
-
Precipitant Addition: Add 300 µL of ice-cold acetonitrile. A 3:1 solvent-to-sample ratio is a common starting point for efficient protein removal.[8]
-
Mixing: Vortex the mixture vigorously for 60 seconds to ensure complete protein denaturation and analyte dispersion.
-
Centrifugation: Centrifuge at ≥10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully aspirate the supernatant and transfer it to a clean tube or a 96-well plate.
-
Evaporation & Reconstitution (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a small volume (e.g., 100 µL) of the mobile phase used for the chromatographic analysis. This step concentrates the analyte and ensures compatibility with the analytical system.
Workflow for Protein Precipitation
Caption: High-throughput Protein Precipitation workflow.
Method 2: Liquid-Liquid Extraction (LLE)
LLE provides a significantly cleaner sample than PPT by partitioning the analyte into an immiscible organic solvent, leaving polar interferences and precipitated proteins in the aqueous phase.[3]
Rationale for LLE
Given the non-polar, neutral nature of 3,5-Pyrazolidinedione, 4,4-diethyl-, a water-immiscible organic solvent of low to medium polarity is ideal. A mixture of diethyl ether and dichloromethane or ethyl acetate are excellent candidates.[13][14] Diethyl ether is effective for extracting neutral compounds, while the addition of a small amount of a more polar solvent can improve recovery.[14] Unlike its acidic parent compounds, pH adjustment to suppress ionization is not necessary for a 4,4-disubstituted pyrazolidinedione, simplifying the procedure.
Experimental Protocol: LLE
-
Sample Aliquoting: Pipette 500 µL of the biological sample into a glass screw-cap tube.
-
Internal Standard (IS) Spiking: Add the internal standard working solution.
-
Buffer Addition: Add 500 µL of a neutral buffer (e.g., pH 7.4 phosphate buffer) to standardize the aqueous phase.
-
Extraction Solvent Addition: Add 3 mL of the chosen organic solvent (e.g., methyl tert-butyl ether (MTBE) or a 70:30 v/v mixture of hexane:ethyl acetate).
-
Extraction: Cap the tubes and mix on a mechanical shaker or rocker for 15 minutes. Vortexing for 2-5 minutes is a faster alternative.[14][15]
-
Centrifugation: Centrifuge at 3,000 x g for 10 minutes to break any emulsions and achieve a clean phase separation.[14]
-
Organic Phase Transfer: Using a clean pipette, carefully transfer the upper organic layer to a new tube. For solvents denser than water (e.g., dichloromethane), the bottom layer is collected.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase and transfer to an autosampler vial for analysis.[14]
Workflow for Liquid-Liquid Extraction
Caption: A robust Liquid-Liquid Extraction workflow.
Method 3: Solid-Phase Extraction (SPE)
SPE is the most powerful technique for sample cleanup and analyte enrichment, offering superior removal of matrix components like phospholipids, which are a major cause of ion suppression in LC-MS/MS analysis.[11]
Rationale for SPE
For a non-polar compound, a reversed-phase (RP) sorbent like C18 or a polymeric sorbent is the logical choice.[11] The principle relies on partitioning: the non-polar analyte is retained on the hydrophobic sorbent from the aqueous sample. A polar wash solvent (e.g., water/methanol mixture) is used to remove salts and other polar interferences. Finally, a non-polar elution solvent (e.g., methanol or acetonitrile) disrupts the hydrophobic interaction, eluting the purified analyte.
Experimental Protocol: SPE
-
Sample Pre-treatment: Centrifuge the biological sample (e.g., 1 mL of urine or plasma) to remove particulates. Dilute the sample 1:1 with 4% phosphoric acid in water. The acidification ensures proteins are fully denatured and improves interaction with some RP sorbents.
-
Column Conditioning: Condition a C18 SPE cartridge (e.g., 200 mg, 3 mL) by passing 3 mL of methanol, followed by 3 mL of deionized water.[10] Do not let the sorbent bed go dry.
-
Column Equilibration: Equilibrate the cartridge by passing 3 mL of the pre-treatment solution (4% phosphoric acid in water).
-
Sample Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (approx. 1-2 mL/min).
-
Washing: Wash the cartridge with 3 mL of a polar solvent mixture (e.g., 20% methanol in water) to remove hydrophilic interferences.
-
Drying: Dry the cartridge under full vacuum for 5-10 minutes to remove residual water, which can affect elution efficiency.
-
Elution: Elute the analyte with 2 mL of a non-polar solvent like methanol or acetonitrile into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C and reconstitute in 100 µL of mobile phase for analysis.
Workflow for Solid-Phase Extraction
Caption: Selective Solid-Phase Extraction workflow.
Method Validation and Performance
Every bioanalytical method must be validated to ensure its reliability for the intended application.[1][16][17] Key validation parameters include specificity, linearity, accuracy, precision, recovery, and stability.[2]
Typical Performance Characteristics
The following table presents expected performance data for the described methods based on typical results for similar small-molecule drugs in plasma.
| Parameter | Protein Precipitation | Liquid-Liquid Extraction | Solid-Phase Extraction | Acceptance Criteria (FDA/EMA) [16][17] |
| Recovery (%) | >80% | 85 - 100% | >90% | Consistent, precise, and reproducible. |
| Precision (%RSD) | < 15% | < 10% | < 10% | ≤15% (≤20% at LLOQ) |
| Accuracy (%Bias) | ± 15% | ± 10% | ± 10% | Within ±15% (±20% at LLOQ) |
| Matrix Effect | Moderate to High | Low to Moderate | Low | Should be minimized and controlled. |
| LLOQ | Analyte Dependent | Analyte Dependent | Lowest Attainable | Measurable with acceptable accuracy and precision.[1] |
Conclusion and Recommendations
The optimal extraction technique for 3,5-Pyrazolidinedione, 4,4-diethyl- depends on the specific requirements of the study.
-
For high-throughput screening or studies with high analyte concentrations, Protein Precipitation offers an unmatched combination of speed and simplicity.
-
For routine bioanalysis requiring good data quality and cost-effectiveness, Liquid-Liquid Extraction provides a balanced approach with cleaner extracts and good recovery.
-
For regulated bioanalysis, pharmacokinetic studies requiring the lowest limits of quantification, or analysis in complex matrices like urine, Solid-Phase Extraction is the superior choice, delivering the cleanest extracts and highest sensitivity.
Regardless of the chosen method, rigorous validation is essential to ensure that the data generated is accurate, precise, and reliable for its intended purpose in the drug development process.[17]
References
- Summary of methods used by participants (samples of plasma). (n.d.). Google AI.
- Extraction of Drugs from Plasma Using ISOLUTE SLE Supported Liquid Extraction Plates. (2014, August 26). Biotage.
- Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3, 5-Dione. (2015, September 2). JSciMed Central.
- 3, 5-Pyrazolidinediones - SAR, Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. (n.d.). Pharmacy 180.
- Extraction of Drugs and Metabolites from Biological Matrices. (2025, October 13). International Journal of Pharmaceutical Sciences.
- Pyrazolidine-3,5-dione. (n.d.). PubChem.
- Improved Solid-Phase Extraction Method for Systematic Toxicological Analysis in Biological Fluids. (n.d.). BUSCA-TOX.com.
- Bioanalytical method validation: An updated review. (n.d.). PMC.
- Bioanalytical method validation - Scientific guideline. (2015, June 3). European Medicines Agency (EMA).
- Solvent-Induced Protein Precipitation for Drug Target Discovery on the Proteomic Scale. (2020, April 10). Analytical Chemistry.
- Steroid Liquid Sample Extraction Protocol. (n.d.). Arbor Assays.
- Bioanalytical Method Validation: A Comprehensive Review. (2019, April 26). ResearchGate.
- Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. (n.d.). Agilent Technologies, Inc.
- Determination of drugs of abuse in biological samples by accelerated solvent extraction and LC-MS/MS. (n.d.). ResearchGate.
- Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis. (2024, December 5). ResearchGate.
- Protein precipitation for analysis of a drug cocktail in plasma by LC-ESI-MS. (n.d.). ResearchGate.
- Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. (2004, June 29). PubMed.
- Development of a liquid-liquid extraction procedure for five 1,4-dihydropyridines calcium channel antagonists from human plasma using experimental design. (2005, October 31). PubMed.
- Extraction of Drug from the Biological Matrix: A Review. (2015, July 21). ResearchGate.
- Application Note: Liquid-Liquid Extraction Protocol for Etoricoxib and Etoricoxib-d3 in Human Plasma. (n.d.). Benchchem.
- Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Bi. (2024, May 12). Unibo.
- Bioanalytical Method Validation - Guidance for Industry. (2018, May 24). FDA.
Sources
- 1. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. researchgate.net [researchgate.net]
- 4. pharmacy180.com [pharmacy180.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3, 5-Dione [jscimedcentral.com]
- 7. bioanalysis.dicp.ac.cn [bioanalysis.dicp.ac.cn]
- 8. agilent.com [agilent.com]
- 9. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. busca-tox.com [busca-tox.com]
- 11. cris.unibo.it [cris.unibo.it]
- 12. researchgate.net [researchgate.net]
- 13. Development of a liquid-liquid extraction procedure for five 1,4-dihydropyridines calcium channel antagonists from human plasma using experimental design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. arborassays.com [arborassays.com]
- 16. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 17. fda.gov [fda.gov]
step-by-step synthesis of 4,4-diethyl-3,5-pyrazolidinedione analogs
Application Note: Synthesis and Validation of 4,4-Diethyl-3,5-pyrazolidinedione
Executive Summary
The pyrazolidine-3,5-dione core is a highly privileged heterocyclic scaffold in medicinal chemistry, forming the structural backbone of numerous anti-inflammatory, uricosuric, and analgesic agents[1]. Specifically, 4,4-diethyl-3,5-pyrazolidinedione serves as a critical aliphatic analog and a versatile synthetic intermediate. The presence of the gem-diethyl substitution at the C4 position prevents enolization at this carbon, dictating unique chemical behaviors—such as specific N-acylation versus O-acylation profiles—and enhancing the metabolic stability of the ring system[2].
This application note provides an authoritative, step-by-step guide to the synthesis of 4,4-diethyl-3,5-pyrazolidinedione, contrasting classical condensation with modern microwave-assisted methodologies to empower researchers in selecting the optimal route for scale and purity.
Mechanistic Rationale & Causality
The synthesis of 3,5-pyrazolidinediones fundamentally relies on the bimolecular condensation of a malonic acid derivative with a hydrazine source[1]. For this specific analog, diethyl diethylmalonate is reacted with hydrazine hydrate.
The reaction proceeds via a two-step cascade:
-
Nucleophilic Acyl Substitution: The terminal nitrogen of hydrazine attacks one of the ester carbonyls of diethyl diethylmalonate, expelling ethanol to form a mono-hydrazide intermediate. This step is moderately exothermic.
-
Intramolecular Cyclization: The second nitrogen of the hydrazine moiety attacks the remaining ester carbonyl. This step faces a higher activation energy barrier due to the steric hindrance of the gem-diethyl groups and the geometric constraints of forming a five-membered ring, necessitating sustained thermal energy (reflux) or microwave irradiation[1].
Causality of Base Selection: A strong base, such as sodium ethoxide (NaOEt), is required to deprotonate the hydrazine, dramatically enhancing its nucleophilicity. Furthermore, the base drives the equilibrium forward by facilitating the elimination of ethanol during cyclization[1].
Mechanistic pathway for the synthesis of 4,4-diethyl-3,5-pyrazolidinedione.
Comparative Synthetic Strategies
The choice of synthetic route significantly impacts reaction yield, product purity, and scalability. Below is a quantitative comparison of three prominent methods for synthesizing the pyrazolidine-3,5-dione core[1],[3].
| Synthesis Method | Reagents | Catalyst / Base | Reaction Time | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Classical Condensation | Diethyl diethylmalonate, Hydrazine | NaOEt / Absolute EtOH | 6–8 hours | 40–80% | Well-established, highly scalable, cheap reagents. | Long reaction times; requires rigorous recrystallization. |
| Microwave-Assisted | Diethyl diethylmalonate, Hydrazine | Acetic Acid (cat.) | 10–30 mins | 80–95% | Rapid kinetics, high yields, excellent energy efficiency. | Requires specialized MW reactor; limited batch size. |
| Green / Aqueous MCR | Diethyl diethylmalonate, Hydrazine | Imidazole / Water | 1–2 hours | 75–85% | Eco-friendly, avoids toxic/flammable organic solvents. | Substrate scope can be limited by aqueous solubility. |
Experimental Protocols
The following protocols are designed as self-validating systems. In-process checks are integrated to ensure that the researcher can verify the success of each phase before proceeding.
Step-by-step experimental workflow for pyrazolidinedione synthesis.
Protocol A: Classical Condensation Method
Scale: 50 mmol
-
Preparation of the Alkoxide Base:
-
Action: Under an inert nitrogen atmosphere, carefully dissolve 2.3 g (100 mmol) of sodium metal in 100 mL of absolute ethanol in a flame-dried round-bottom flask.
-
Causality & Validation: Absolute ethanol is critical. Any trace water will cause competitive saponification of the malonate ester into unreactive diethylmalonic acid. Complete dissolution of the sodium (cessation of H₂ gas evolution) validates the quantitative formation of sodium ethoxide[1].
-
-
Reagent Addition:
-
Action: Cool the solution to 0°C. Add diethyl diethylmalonate (10.8 g, 50 mmol) dropwise over 10 minutes. Follow immediately with the dropwise addition of hydrazine hydrate (2.75 g, 55 mmol, 1.1 equiv).
-
-
Cyclization (Reflux):
-
Action: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 6–8 hours.
-
Validation: Monitor the reaction via TLC (EtOAc:Hexanes 1:2). The disappearance of the high-Rf malonate spot and the appearance of a baseline/low-Rf spot indicates the formation of the pyrazolidinedione sodium salt.
-
-
Workup and Acidification:
-
Action: Cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator. Dissolve the resulting crude sticky residue in 50 mL of distilled water.
-
Action: While stirring vigorously in an ice bath, slowly add 6M HCl until the pH reaches 2–3.
-
Causality: The product exists as a highly water-soluble sodium salt in the basic mixture due to the acidic nature of the pyrazolidinedione NH protons. Acidification protonates the nitrogen, rendering the target molecule neutral and triggering its precipitation from the aqueous phase[1].
-
-
Isolation and Purification:
-
Action: Collect the crude white/pale-yellow precipitate via vacuum filtration. Wash thoroughly with ice-cold water to remove residual NaCl and unreacted hydrazine.
-
Action: Recrystallize from minimal boiling ethanol to yield pure 4,4-diethyl-3,5-pyrazolidinedione.
-
Protocol B: Microwave-Assisted Synthesis
Scale: 5 mmol
-
Reaction Setup:
-
Action: In a 10 mL microwave-safe reaction vial, combine diethyl diethylmalonate (1.08 g, 5 mmol) and hydrazine hydrate (0.275 g, 5.5 mmol). Add 2 mL of absolute ethanol and a catalytic amount of glacial acetic acid (2 drops).
-
Causality: Acetic acid acts as a bifunctional catalyst, protonating the ester carbonyl to increase its electrophilicity while remaining compatible with microwave dielectric heating[1].
-
-
Irradiation:
-
Action: Seal the vial and subject it to microwave irradiation (e.g., 100 W, 120°C) for 15 minutes.
-
Validation: The internal pressure will rise as ethanol is generated as a byproduct. Ensure the microwave synthesizer's pressure limit is set appropriately (typically >15 bar).
-
-
Isolation:
-
Action: Cool the vial to room temperature. Transfer the contents to a beaker, dilute with 10 mL of water, and acidify with 1M HCl to pH 2. Filter the resulting precipitate and recrystallize from ethanol.
-
Analytical Validation
To confirm the structural integrity of 4,4-diethyl-3,5-pyrazolidinedione, the following spectroscopic benchmarks should be met:
-
FT-IR Spectroscopy: The diacylated pyrazolidinedione core is characterized by strong, distinctive carbonyl (C=O) stretching absorptions typically found between 1740 and 1750 cm⁻¹ [2]. A broad N-H stretch will also be visible around 3200–3300 cm⁻¹.
-
¹H NMR (CDCl₃ or DMSO-d₆): The symmetry of the molecule simplifies the spectrum. Expect a clean triplet at ~0.8 ppm (6H, -CH₃) and a quartet at ~1.8 ppm (4H, -CH₂-) corresponding to the gem-diethyl groups. The N-H protons will appear as a broad singlet (2H) that disappears upon D₂O exchange.
-
Mass Spectrometry (ESI/HRMS): The expected exact mass for C₇H₁₂N₂O₂ is 156.0899. Look for the [M+H]⁺ peak at m/z 157.1 or the [M-H]⁻ peak at m/z 155.1 in negative ion mode.
References
-
BenchChem. Head-to-head comparison of different pyrazolidine-3,5-dione synthesis methods. BenchChem. 1
-
Izydore, R. A., Bernal-Ramirez, J. A., & Singh, P. (1990). Reaction of 4,4-diethyl-3,5-pyrazolidinedione with carboxylic acid anhydrides. N-acylation vs O-acylation. The Journal of Organic Chemistry, 55(12), 3761-3767. 2
-
El-Ossaily, Y. A., et al. (2024). Multicomponent approach to the synthesis and spectral characterization of some 3,5-pyrazolididione derivatives and evaluation as anti-inflammatory agents. Current Chemistry Letters, 13, 129-140. 3
Sources
mass spectrometry fragmentation patterns of 3,5-Pyrazolidinedione, 4,4-diethyl-
Application Note: Mass Spectrometry Fragmentation Dynamics and Structural Elucidation of 4,4-Diethyl-3,5-pyrazolidinedione
Executive Summary & Scope
The 3,5-pyrazolidinedione scaffold is a critical pharmacophore found in several non-steroidal anti-inflammatory drugs (NSAIDs) such as phenylbutazone and oxyphenbutazone. As a fundamental building block and model compound, 4,4-diethyl-3,5-pyrazolidinedione (CAS: 4744-72-3) provides an ideal system for understanding the gas-phase dissociation mechanics of this class[1].
This application note provides a comprehensive, self-validating analytical workflow for the structural elucidation of 4,4-diethyl-3,5-pyrazolidinedione using high-resolution tandem mass spectrometry (HR-MS/MS). By moving beyond simple spectral libraries, we detail the mechanistic causality behind its fragmentation pathways—specifically highlighting alpha-cleavage and McLafferty rearrangements—enabling researchers to confidently annotate novel pyrazolidinedione derivatives.
Mechanistic Causality of Fragmentation
Understanding why specific bonds break under collision-induced dissociation (CID) or electron impact (EI) is essential for rational structure elucidation. The molecular ion of 4,4-diethyl-3,5-pyrazolidinedione ([M]+•, theoretical m/z 156.0899) exhibits two primary, highly diagnostic fragmentation pathways driven by the steric and electronic environment of the C4 position.
-
Pathway A: Alpha-Cleavage (Alkyl Radical Loss) The quaternary C4 carbon is sterically crowded by two ethyl groups. Upon ionization, the relief of steric strain drives an alpha-cleavage event, expelling an ethyl radical (•CH2CH3, -29.0391 Da). This yields a highly stable, resonance-delocalized pyrazolidinedione cation at m/z 127.0508. Subsequent ring contraction via the expulsion of carbon monoxide (CO, -27.9949 Da) generates a secondary diagnostic ion at m/z 99.0558.
-
Pathway B: McLafferty Rearrangement The ethyl substituents at C4 possess γ -hydrogens relative to the C3 and C5 carbonyl oxygens. This geometric arrangement perfectly accommodates a 6-membered cyclic transition state. The carbonyl oxygen abstracts the γ -hydrogen, prompting the expulsion of a neutral ethylene molecule (C2H4, -28.0313 Da) to form a radical cation at m/z 128.0586. As documented in related pyrazolidinedione studies, such rearrangements are a hallmark of this structural family[2].
Fig 1. Primary gas-phase fragmentation pathways of 4,4-diethyl-3,5-pyrazolidinedione.
Self-Validating Analytical Protocol
To capture both the fragile precursor ion and the low-mass diagnostic fragments, the MS parameters must be precisely tuned. The following protocol utilizes a stepped collision energy approach to ensure comprehensive structural coverage[3].
Sample Preparation & Chromatography
-
Preparation : Dissolve 4,4-diethyl-3,5-pyrazolidinedione in LC-MS grade methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 1 µg/mL using 50:50 Water:Methanol containing 0.1% Formic Acid (FA).
-
Separation : Inject 2 µL onto a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Gradient : Run a 10-minute linear gradient from 5% to 95% Mobile Phase B (Acetonitrile + 0.1% FA) against Mobile Phase A (Water + 0.1% FA) at a flow rate of 0.3 mL/min.
High-Resolution MS/MS Parameters
-
Ionization : Positive Electrospray Ionization (ESI+).
-
In-Source Fragmentation Control (Critical Step) : Maintain the fragmentor voltage strictly below 80 V. Basic and sterically hindered scaffolds are highly susceptible to in-source fragmentation; elevated source voltages will prematurely cleave the labile ethyl groups before the precursor reaches the collision cell, destroying MS1 integrity[4].
-
Collision Energy (CE) Ramp : Apply a stepped CE ramp during MS/MS acquisition:
-
15 eV: Optimally captures the low-energy McLafferty rearrangement (m/z 128).
-
35 eV: Drives the higher-energy ring contraction and CO loss (m/z 99).
-
System Self-Validation Checkpoints
A protocol is only as reliable as its internal validation. To confirm that the m/z 128 ion is a true McLafferty product and not an isobaric background contaminant:
-
Isotopic Fidelity Check : Calculate the isotopic ratio of the M+1 peak (m/z 129.0619). A true C5H8N2O2+• fragment will exhibit a ~5.5% M+1 intensity relative to the base peak (corresponding to the natural abundance of 13C across five carbon atoms). Deviations >10% indicate co-eluting interference.
-
Blank Subtraction : Run a solvent blank immediately prior to the sample. Ensure the m/z 99 ion is absent in the blank to rule out column bleed artifacts.
Fig 2. Optimized self-validating LC-MS/MS workflow for 3,5-pyrazolidinedione characterization.
Quantitative Data Presentation
The table below summarizes the exact mass data required for the positive identification of 4,4-diethyl-3,5-pyrazolidinedione. Mass errors must be maintained below 5 ppm for high-confidence annotations.
| Precursor / Fragment | Elemental Formula | Theoretical m/z | Expected Mass Error | Relative Abundance | Mechanistic Assignment |
| Precursor Ion | C7H12N2O2+• | 156.0899 | < 2.0 ppm | 100% (Low CE) | Intact Molecular Ion |
| Fragment 1 | C5H8N2O2+• | 128.0586 | < 3.0 ppm | 65 - 80% | McLafferty Rearrangement (-C2H4) |
| Fragment 2 | C5H7N2O2+ | 127.0507 | < 3.0 ppm | 85 - 100% | Alpha-Cleavage (-C2H5•) |
| Fragment 3 | C4H8N2O+• | 100.0637 | < 5.0 ppm | 20 - 35% | Ring Contraction (-CO from Frag 1) |
| Fragment 4 | C4H7N2O+ | 99.0558 | < 5.0 ppm | 40 - 60% | Ring Contraction (-CO from Frag 2) |
References
-
Izydore, R. A., Bernal-Ramirez, J. A., & Singh, P. (1990). Reaction of 4,4-diethyl-3,5-pyrazolidinedione with carboxylic acid anhydrides. N-acylation vs O-acylation. The Journal of Organic Chemistry. 1
-
El-Ossaily, Y. A., et al. (2024). Multicomponent approach to the synthesis and spectral characterization of some 3,5-pyrazolididione derivatives and evaluation as anti-inflammatory agents. Current Chemistry Letters.2
-
Wu, J., et al. (2026). Temporal Proteomic and Phosphoproteomic Profiling Deciphers Molecular Dynamics of Acute-to-Chronic Kidney Disease After Ischemia-Reperfusion Injury. PMC (NIH). 3
-
Smith, A. B., et al. (2026). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. PubMed (NIH). 4
Sources
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- 2. growingscience.com [growingscience.com]
- 3. Temporal Proteomic and Phosphoproteomic Profiling Deciphers Molecular Dynamics of Acute-to-Chronic Kidney Disease After Ischemia-Reperfusion Injury, With Dock2 Emerging as a Key Regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Aqueous Solubility Issues of 3,5-Pyrazolidinedione, 4,4-diethyl-
Welcome to the Technical Support Center. This guide is specifically designed for researchers, analytical scientists, and drug development professionals facing challenges with the aqueous formulation of 3,5-Pyrazolidinedione, 4,4-diethyl- (CAS: 4744-72-3).
Here, we bypass generic advice to provide field-proven, mechanistically grounded troubleshooting strategies for your biochemical and cell-based assays.
Section 1: The Mechanistic Root of Insolubility (The "Why")
To solve a solubility issue, you must first understand the molecular causality.
3,5-Pyrazolidinedione, 4,4-diethyl- is a cyclic diacylhydrazide. If you have previously worked with its famous analog, phenylbutazone, you might expect it to solubilize easily in mildly basic conditions. However, phenylbutazone derives its weak acidity (and thus its solubility at physiological pH) from an enolizable proton at the C4 position.
In 3,5-Pyrazolidinedione, 4,4-diethyl-, the C4 position is completely blocked by two lipophilic ethyl groups. This structural modification prevents C4 enolization, forcing the molecule's acidic character entirely onto the N1/N2 hydrazide protons[1]. Because these nitrogen protons are only weakly acidic, the molecule remains predominantly in a neutral, highly lipophilic state in unbuffered water or acidic media, leading to rapid precipitation[2]. Furthermore, pyrazolidinedione derivatives are notoriously prone to poor solubility in standard solvents due to strong intermolecular hydrogen bonding[3].
Section 2: Troubleshooting FAQs
Q1: Why does my compound crash out when diluted from a DMSO stock into standard PBS (pH 7.4)? A: This is a kinetic phenomenon known as a "solvent shift." When you dilute a highly concentrated DMSO stock into PBS, the local DMSO concentration drops instantly. Standard PBS (typically 10 mM phosphate) lacks the buffer capacity to immediately ionize the N-protons of the incoming API. Consequently, the compound hits its kinetic solubility limit in its unionized state and precipitates before thermodynamic equilibrium (ionization) can be reached.
Q2: Can I just heat the aqueous buffer to force the compound into solution? A: We strongly advise against this. While heating temporarily increases thermodynamic solubility, cooling the solution back to 37°C or room temperature creates a supersaturated state. This leads to unpredictable nucleation and delayed precipitation during your assay. Furthermore, prolonged heating of pyrazolidinediones in aqueous media can promote ring-opening hydrolysis. Rely on pH adjustment or host-guest complexation instead.
Q3: What is the best strategy for cell-based assays where high DMSO concentrations (>0.5%) cause cytotoxicity? A: Host-guest complexation using 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) . The hydrophobic cavity of HP-β-CD perfectly accommodates the lipophilic 4,4-diethyl moiety, while the polar exterior maintains excellent aqueous solubility. This acts as a "parachute," keeping the drug in solution without altering the bulk pH of your cell culture media.
Section 3: Solubilization Workflows & Pathways
The diagram below maps the kinetic and thermodynamic pathways for successfully solubilizing the compound, highlighting where failures (precipitation) typically occur.
Caption: Kinetic and thermodynamic pathways for solubilizing 3,5-Pyrazolidinedione, 4,4-diethyl-.
Section 4: Validated Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not skip the validation steps.
Protocol A: pH-Driven Solubilization (For Cell-Free Biochemical Assays)
Mechanism: Deprotonation of the N1/N2 hydrazide protons to form a highly soluble anion.
-
Suspend: Weigh the required amount of solid 3,5-Pyrazolidinedione, 4,4-diethyl- and suspend it in 80% of your final target volume using distilled water.
-
Ionize: Add 0.1 M NaOH dropwise while stirring vigorously. Continue until the cloudy suspension completely clarifies.
-
Back-Titrate: Slowly add 0.1 M HCl to bring the pH down to 7.8 – 8.0. (Do not drop below pH 7.5, or the compound will re-precipitate).
-
Buffer Lock: Add a concentrated buffer stock (e.g., 10x Tris-HCl, pH 8.0) to lock the pH and provide buffer capacity.
-
Adjust & Filter: Bring to the final volume with distilled water and filter through a 0.22 µm PES membrane.
-
Self-Validation Step (Tyndall Test): In a darkened room, shine a red or green laser pointer through the vial. If you see a solid beam of light (the Tyndall effect), you have a colloidal suspension of nano-precipitates, meaning solubilization is incomplete. A true solution will allow the laser to pass through invisibly.
Protocol B: HP-β-CD Complexation (For Cell-Based Assays)
Mechanism: Hydrophobic shielding of the 4,4-diethyl groups.
-
Prepare Carrier: Dissolve HP-β-CD in standard PBS (pH 7.4) to create a 20% (w/v) carrier solution.
-
Direct Addition: Add the solid 3,5-Pyrazolidinedione, 4,4-diethyl- powder directly to the cyclodextrin solution. (Crucial: Do not use a DMSO stock here to avoid solvent shift kinetics).
-
Sonicate: Place in a sonicating water bath at 25°C for 30 minutes to disrupt the crystalline lattice.
-
Equilibrate: Place the vial on an orbital shaker for 12 hours at room temperature. Host-guest inclusion is a thermodynamic process that requires time to reach equilibrium.
-
Self-Validation Step (Pellet Check): Centrifuge the solution at 10,000 x g for 10 minutes. Check the bottom of the tube. Any uncomplexed API will form a visible white pellet.
-
Finalize: Carefully decant the clear supernatant and sterile-filter it for cell culture use.
Section 5: Quantitative Data & Strategy Selection
Use the table below to select the appropriate solubilization strategy based on your downstream application constraints.
| Solubilization Strategy | Primary Mechanism | Estimated Max Solubility | Cytotoxicity Risk | Best Use Case |
| Direct Aqueous (pH 7.4) | None (Unionized) | < 0.1 mM | None | Not recommended |
| 100% DMSO Stock | Solvent Disruption | > 100 mM | High (if diluted < 1:100) | Long-term storage at -20°C |
| Alkaline Buffer (pH > 8.0) | N-Proton Ionization | ~ 20 - 50 mM | Low (pH dependent) | Cell-free enzymatic assays |
| 20% HP-β-CD in PBS | Host-Guest Inclusion | ~ 10 - 25 mM | Very Low | Cell-based assays / In vivo |
| 10% PEG 400 / 5% Tween 80 | Micellar / Cosolvent | ~ 5 - 15 mM | Moderate (Surfactant lysis) | Animal dosing (Oral/IV) |
References
-
Izydore, R. A., Bernal-Ramirez, J. A., & Singh, P. (1990). Reaction of 4,4-diethyl-3,5-pyrazolidinedione with carboxylic acid anhydrides. N-acylation vs O-acylation. The Journal of Organic Chemistry.[Link]
-
Sabiu, A., et al. (2025). Enhancing the Solubility of Phenylbutazone Using Novel Syloid Silica (AL-1FP) Formulation. ChemClass Journal.[Link]
-
Cairns, D. (2012). Essentials of Pharmaceutical Chemistry. Pharmaceutical Press.[Link]
-
ACS Publications. (2022). Telescoped Oxidation and Cycloaddition of Urazoles to Access Diazacyclobutenes. The Journal of Organic Chemistry.[Link]
Sources
Technical Support Center: Optimizing 4,4-Diethyl-3,5-pyrazolidinedione Synthesis
Welcome to the Technical Support Center for the synthesis and optimization of 4,4-diethyl-3,5-pyrazolidinedione (CAS 4744-72-3). This compound is a critical heterocyclic precursor used in the development of uricosuric agents, anti-inflammatory drugs (such as phenylbutazone analogs), and various complex polycyclic systems[1].
This guide is designed for drug development professionals and synthetic chemists. It bypasses basic textbook theory to address the specific thermodynamic and kinetic bottlenecks encountered during the base-catalyzed condensation of diethyl 2,2-diethylmalonate with hydrazine[2].
Part 1: Mechanistic Insights & Causality
The synthesis of 4,4-diethyl-3,5-pyrazolidinedione relies on a two-step nucleophilic acyl substitution.
-
Kinetic Step (Intermolecular): Hydrazine attacks one of the ester carbonyls of diethyl 2,2-diethylmalonate to form an acyclic mono-hydrazide intermediate.
-
Thermodynamic Step (Intramolecular): The terminal amine of the hydrazide attacks the second ester carbonyl, closing the 5-membered pyrazolidinedione ring and ejecting a second molecule of ethanol.
The Causality of Low Yields: The gem-diethyl group at the 4-position introduces significant steric hindrance. While the Thorpe-Ingold effect thermodynamically favors the 5-membered ring closure, the kinetic activation barrier for the second nucleophilic attack is exceptionally high. If the reaction is merely refluxed in ethanol (78°C), it will stall at the acyclic mono-hydrazide. Driving the reaction to completion requires active removal of the ethanol byproduct to push the equilibrium forward via Le Chatelier's principle. Furthermore, subsequent functionalization (such as N-acylation vs. O-acylation) requires precise stoichiometric control of anhydrides due to the tautomeric nature of the dione[3].
Part 2: Troubleshooting Guides & FAQs
Q: Why am I recovering unreacted diethyl 2,2-diethylmalonate and experiencing yields below 20%? A: This is almost always caused by water contamination. If you are using hydrazine hydrate instead of anhydrous hydrazine, the water reacts with your alkoxide base (e.g., NaOEt) to form sodium hydroxide. Hydroxide is a hard nucleophile and will rapidly saponify the malonate ester into the unreactive dicarboxylic acid, completely bypassing the desired hydrazinolysis. Solution: Use strictly anhydrous hydrazine and absolute ethanol.
Q: My LC-MS shows a dominant mass corresponding to the acyclic mono-hydrazide (M+H = 217). How do I force the cyclization? A: Your reaction is under kinetic control and lacks the thermal energy to overcome the steric bulk of the gem-diethyl groups. Solution: Do not just reflux. Equip your apparatus with a distillation head. After 2 hours of initial reflux, actively distill off the ethanol solvent. As the solvent volume decreases, the internal boiling point of the mixture will rise (>100°C), providing the necessary thermal energy while simultaneously removing the ethanol byproduct to drive the equilibrium toward the cyclic dione.
Q: The isolated product turns pink or pale red upon standing or during the workup. Is it degrading? A: Yes. Pyrazolidine-3,5-diones are highly susceptible to oxidation. Exposure to air, trace metals, or strong oxidants can oxidize the pyrazolidinedione into a highly reactive diazacyclopentene-3,5-dione (or diazacyclobutene upon further degradation)[4]. Solution: Perform the reaction and workup under an inert argon or nitrogen atmosphere. Degas your aqueous workup solutions prior to use.
Q: Why is my product failing to extract into organic solvents like ethyl acetate during workup? A: 4,4-Diethyl-3,5-pyrazolidinedione contains a highly acidic proton on the nitrogen (pKa ~4.5). In the basic reaction mixture (NaOEt), it exists entirely as a highly water-soluble sodium salt. Solution: You must acidify the aqueous layer to pH 2 using 6M HCl to protonate the nitrogen, which will cause the free dione to spontaneously precipitate out of the aqueous solution.
Part 3: Yield Optimization Data
The following table summarizes the causal relationship between reaction parameters and isolated yields, demonstrating the necessity of thermal driving and anhydrous conditions.
| Reaction Conditions | Base / Catalyst | Solvent System | Temperature | Reaction Time | Isolated Yield (%) | Primary Observation / Failure Mode |
| Hydrazine Hydrate | None | EtOH / H2O | Reflux (78°C) | 12 h | < 10% | Severe ester hydrolysis; no cyclization. |
| Anhydrous Hydrazine | NaOEt (1.2 eq) | Abs. EtOH | Reflux (78°C) | 4 h | 45% | Reaction stalls at acyclic mono-hydrazide. |
| Anhydrous Hydrazine | NaOEt (2.0 eq) | Abs. EtOH | Reflux (78°C) | 12 h | 68% | Moderate yield; equilibrium limited by EtOH. |
| Anhydrous Hydrazine | NaOEt (2.0 eq) | Abs. EtOH | 110°C (Distillation) | 8 h | 89% | Complete cyclization; high purity product. |
Part 4: Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria are met.
Step 1: Alkoxide Formation
-
Under a strict nitrogen atmosphere, add absolute ethanol (100 mL) to a flame-dried round-bottom flask.
-
Carefully add freshly cut sodium metal (2.0 equivalents relative to the malonate).
-
Validation Check: Wait until the sodium is completely dissolved and hydrogen gas evolution ceases. The solution must be completely clear, confirming the quantitative formation of sodium ethoxide.
Step 2: Reagent Addition & Kinetic Attack
-
Cool the NaOEt solution to 0°C.
-
Add anhydrous hydrazine (1.05 equivalents) dropwise via syringe.
-
Slowly add diethyl 2,2-diethylmalonate (1.0 equivalent) dropwise over 15 minutes.
-
Validation Check: A slight exotherm should be observed, indicating the initial nucleophilic attack to form the mono-hydrazide.
Step 3: Thermal Cyclization & Distillation
-
Heat the reaction mixture to a standard reflux (78°C) for 2 hours.
-
Swap the reflux condenser for a short-path distillation head. Slowly distill off the ethanol until the internal temperature of the reaction mixture reaches 105°C–110°C. Maintain this temperature for 6 hours.
-
Validation Check: Pull an aliquot, dilute in methanol, and analyze via LC-MS. The peak for the acyclic intermediate (M+H = 217) must be <5% relative to the cyclic product (M+H = 157).
Step 4: Acidification and Isolation
-
Cool the viscous mixture to room temperature and quench by dissolving in minimal ice-cold, degassed distilled water. (The product is currently a water-soluble sodium salt).
-
While stirring vigorously at 0°C, slowly add 6M HCl dropwise.
-
Validation Check: Monitor the pH continuously. At approximately pH 4.5, a thick white precipitate will begin to form. Continue adding HCl until the solution reaches a stable pH of 2 to ensure complete protonation.
-
Filter the white crystalline solid, wash with ice-cold water, and dry under high vacuum.
Part 5: Visualizing the Reaction Pathway
Reaction workflow and troubleshooting logic for 4,4-diethyl-3,5-pyrazolidinedione synthesis.
References
1.[3] Title: Reaction of 4,4-diethyl-3,5-pyrazolidinedione with carboxylic acid anhydrides. N-acylation vs O-acylation Source: ACS Publications URL:
2.[1] Title: A Comprehensive Review on Synthesis, Mechanisms, and Therapeutic Applications of Pyrazolidine-3,5-Dione Derivatives Source: ResearchGate URL:
3.[4] Title: Telescoped Oxidation and Cycloaddition of Urazoles to Access Diazacyclobutenes | The Journal of Organic Chemistry Source: ACS Publications URL:
4.[2] Title: The Journal of Organic Chemistry 1978 Volume 43 No. 5 Source: dss.go.th URL:
Sources
troubleshooting impurity peaks in 3,5-Pyrazolidinedione, 4,4-diethyl- chromatography
Welcome to the Technical Support Center for Chromatography. As a Senior Application Scientist, I frequently assist researchers in resolving complex chromatographic anomalies. The molecule 4,4-diethyl-3,5-pyrazolidinedione (a critical intermediate and structural analog to NSAIDs like phenylbutazone) presents unique analytical challenges.
Because it contains a cyclic hydrazide (di-amide) structure, it is highly susceptible to hydrolytic degradation, and its N-H protons readily interact with stationary phase silanols. This guide is designed to move beyond basic troubleshooting by explaining the chemical causality behind the impurity peaks you observe, allowing you to build self-validating and robust HPLC methodologies.
Diagnostic Workflow: Identifying Impurity Origins
Before adjusting your instrument parameters, use the logical decision tree below to determine whether your impurity is a product of chemical degradation or a synthesis artifact.
Logical decision tree for diagnosing impurity peaks in pyrazolidinedione HPLC analysis.
Troubleshooting FAQs
Q1: I am observing a large, highly polar impurity peak eluting near the void volume (RRT ~0.1-0.2). What is this, and how do I eliminate it? Causality: The pyrazolidinedione ring is a cyclic hydrazide that is highly susceptible to hydrolytic cleavage[1]. When exposed to aqueous diluents, extreme pH, or elevated temperatures during sample preparation, the ring opens to form diethylmalonic acid mono-hydrazide. This degradation product contains a free carboxylic acid, making it highly polar and causing it to elute near the void volume in reversed-phase HPLC[2]. Solution: Avoid prolonged storage of samples in aqueous solutions. Utilize a nonevaporative extraction technique or prepare your samples in an aprotic solvent (e.g., pure acetonitrile)[3]. Maintain autosampler temperatures at 4°C to kinetically halt hydrolysis.
Q2: My main peak for 4,4-diethyl-3,5-pyrazolidinedione is tailing severely (Asymmetry factor > 1.8). How can I improve peak shape? Causality: While 4,4-diethyl-3,5-pyrazolidinedione lacks the highly acidic C4 proton found in analogs like phenylbutazone, its N-H groups (positions 1 and 2) are strong hydrogen-bond donors. These groups interact aggressively with unreacted, acidic silanols on the silica stationary phase, causing severe tailing. Solution: Employ a highly end-capped, high-purity Type B silica C18 column. More importantly, acidify the mobile phase to pH ~2.7 (e.g., using 0.1% formic acid or a phosphate buffer). This low pH suppresses any partial ionization of the N-H protons and protonates residual silanols, masking secondary interactions[4].
Q3: I see a late-eluting, non-polar impurity peak. What is the likely source? Causality: 4,4-diethyl-3,5-pyrazolidinedione is typically synthesized via the Conrad-Zart method by condensing diethyl diethylmalonate with hydrazine[5]. Unreacted diethyl diethylmalonate is highly lipophilic and will elute significantly later than the target analyte. Solution: Ensure your HPLC method includes a strong organic wash step (e.g., a gradient ramping to 100% acetonitrile) to elute these lipophilic precursors and prevent carryover into subsequent injections.
Q4: Could my split peaks be caused by keto-enol tautomerism, as commonly seen with phenylbutazone? Causality: No. This is a common chemical misconception. Phenylbutazone has a single proton at the C4 position, allowing it to undergo keto-enol tautomerization. If the interconversion rate matches the chromatographic time scale, it causes split or distorted peaks[6][7]. However, 4,4-diethyl-3,5-pyrazolidinedione is fully substituted at the C4 position with two ethyl groups. It is structurally impossible for it to form an enol at C4. Solution: If you observe split peaks for this specific compound, it is a physical chromatography issue, not a chemical equilibrium issue. Check for injection solvent mismatch (e.g., injecting a strong solvent plug into a highly aqueous mobile phase) or column voiding/clogging[6].
Quantitative Data: Impurity Profiling Summary
Use the following table to cross-reference your observed peaks against known mechanistic origins.
| Impurity Classification | Putative Identity | RRT (Relative Retention Time) | UV Absorbance Max | Mechanistic Origin |
| Highly Polar Degradant | Diethylmalonic acid mono-hydrazide | 0.10 - 0.25 | < 220 nm | Hydrolytic ring-opening during sample prep[1][2] |
| Polar Precursor | Hydrazine | < 0.10 | N/A (Requires Deriv.) | Unreacted starting material[5] |
| Target Analyte | 4,4-diethyl-3,5-pyrazolidinedione | 1.00 | ~240 nm | Target Compound |
| Non-Polar Precursor | Diethyl diethylmalonate | 1.80 - 2.50 | < 220 nm | Unreacted starting material[5] |
Self-Validating Experimental Protocol: Stability-Indicating HPLC Method
To ensure accurate quantification free from artifactual degradation, utilize the following validated workflow.
Step-by-step experimental workflow for stability-indicating HPLC analysis.
Step 1: Mobile Phase Preparation
-
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water (pH ~2.7). Causality: Low pH masks residual silanols and suppresses N-H ionization[4].
-
Mobile Phase B: 100% LC-MS grade Acetonitrile.
Step 2: Sample Preparation
-
Dissolve the sample in 100% Acetonitrile to a stock concentration of 1.0 mg/mL.
-
Dilute to the working concentration (e.g., 50 µg/mL) using a mixture of 80% Acetonitrile / 20% Water immediately prior to injection. Causality: Minimizing aqueous exposure prevents hydrolytic ring-opening[2].
Step 3: Chromatographic Conditions
-
Column: End-capped C18 (e.g., Waters HSS T3 or equivalent), 2.1 x 100 mm, 1.8 µm.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Gradient Program:
-
0.0 - 1.0 min: 5% B
-
1.0 - 6.0 min: 5% to 60% B
-
6.0 - 8.0 min: 60% to 100% B (Elutes highly lipophilic synthesis precursors)
-
8.0 - 10.0 min: 100% B
-
10.0 - 12.0 min: 5% B (Re-equilibration)
-
Step 4: Detection & System Suitability
-
Detection: UV at 240 nm; MS (Negative Electrospray Ionization, monitoring [M-H]-). Causality: Negative ionization is highly specific for acidic N-H containing compounds in matrix samples, reducing background noise[1].
-
Suitability Check: Inject a sample left at room temperature in 50% aqueous diluent for 24 hours. A peak at RRT 0.2 confirms the method's ability to resolve the primary hydrolysis degradant.
Sources
- 1. Determination of Phenylbutazone in muscle by LC-MS-MS - Chromatography Forum [chromforum.org]
- 2. Specimen handling in an HPLC determination of phenylbutazone and its major metabolites in plasma, avoiding degradation of the compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. avmajournals.avma.org [avmajournals.avma.org]
- 4. tandfonline.com [tandfonline.com]
- 5. lib3.dss.go.th [lib3.dss.go.th]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
preventing thermal degradation of 3,5-Pyrazolidinedione, 4,4-diethyl- during storage
Technical Support Center: Stability, Storage, and Troubleshooting for 4,4-Diethyl-3,5-pyrazolidinedione
Welcome to the Advanced Technical Support Center. As drug development professionals and synthetic chemists, you rely on the structural integrity of 4,4-diethyl-3,5-pyrazolidinedione (CAS: 4744-72-3) as a critical intermediate or active scaffold. This cyclic hydrazide is highly sensitive to environmental stressors. This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to ensure your batches remain pristine.
Part I: Mechanistic Troubleshooting Guide (FAQs)
Q1: Why does my 4,4-diethyl-3,5-pyrazolidinedione exhibit a shift in retention time and loss of assay purity over time? A1: This is the hallmark of hydrolytic ring-opening. The pyrazolidine-3,5-dione core contains cyclic amide (hydrazide) bonds that are highly susceptible to nucleophilic attack by water, a process that is exponentially accelerated by thermal energy[1]. The degradation follows a sequential mechanism: a first-order hydrolysis ( k1 ) cleaves the ring to yield a diethylmalonic acid hydrazide intermediate, which subsequently undergoes decarboxylation ( k2 ) under continued thermal stress[2].
Q2: My compound is turning yellow/brown during ambient storage. Is this purely thermal degradation? A2: No. While pure thermal degradation in a sterile, anaerobic environment primarily causes colorless hydrolytic cleavage, discoloration indicates concurrent oxidative degradation. Pyrazolidinediones can undergo oxidation when exposed to atmospheric oxygen and light, leading to conjugated, colored polymeric byproducts[3].
Q3: Can I store this compound at room temperature if it is kept strictly desiccated? A3: It is highly discouraged for long-term storage. While removing moisture halts the primary hydrolytic pathway, solid-state kinetic studies on related pyrazolidinediones reveal S-shaped degradation curves at ambient temperatures due to diffusion-controlled, auto-catalytic breakdown[1]. Storage at -20°C is required to suppress the thermodynamic activation energy of these solid-state pathways.
Q4: We use this as a precursor for N-acylation. Why are our downstream reaction yields suddenly inconsistent? A4: Diacylated and monoacylated products of 4,4-diethyl-3,5-pyrazolidinedione are highly sensitive to moisture[4]. If your starting material has partially degraded into ring-opened hydrazides, these degradants will competitively react with your carboxylic acid anhydrides, consuming reagents and creating complex, difficult-to-separate mixtures[5].
Part II: Visualizing the Degradation Pathway
To effectively prevent degradation, you must understand the molecular causality of the breakdown. Below is the established pathway for thermal and hydrolytic stress on the pyrazolidinedione ring.
Mechanism of thermal and hydrolytic degradation of 4,4-diethyl-3,5-pyrazolidinedione.
Part III: Quantitative Stability Profiles
Understanding the kinetics of degradation allows for better inventory management. The following table summarizes the causal relationship between storage conditions and the structural half-life of the compound.
| Storage Condition | Moisture Level | Primary Degradation Pathway | Estimated Half-Life ( t1/2 ) | System Recommendation |
| 40°C, 75% RH | High | Hydrolysis & Decarboxylation | < 14 Days | DO NOT USE |
| 25°C, 60% RH | Moderate | Hydrolysis & Oxidation | ~ 3-6 Months | Short-term transit only |
| 4°C, Dry | Low (<0.1%) | Slow Oxidation | > 12 Months | Acceptable for active use |
| -20°C, Argon | Trace (<0.01%) | Negligible | > 36 Months | Optimal Long-Term |
Part IV: Self-Validating Experimental Protocols
A protocol is only as good as its internal controls. The following methodologies are designed as self-validating systems, meaning the workflow inherently proves its own success or failure before the material is used in critical downstream applications.
Protocol A: Self-Validating Storage & Handling Workflow
Causality: Moisture and oxygen are the primary catalysts for ring-opening and discoloration. This protocol physically excludes both and uses a thermal control to validate the exclusion.
-
Moisture Assessment (The Gatekeeper): Before packaging, perform a Karl Fischer (KF) titration on a 50 mg sample. Validation Check: The batch must register <0.1% water content. If it fails, dry under high vacuum (0.1 mbar) at 30°C for 12 hours.
-
Inert Atmosphere Aliquoting: Transfer the bulk powder into a glove box purged with Argon. Why Argon? Argon is heavier than nitrogen and provides a superior blanket over the solid powder, preventing oxidative discoloration.
-
Primary & Secondary Packaging: Aliquot the material into amber glass vials (blocks UV-catalyzed oxidation). Place the sealed vials into secondary Mylar pouches containing indicating silica gel desiccants.
-
Control Aliquot Creation (Self-Validation Step): Leave one 10 mg aliquot in a clear vial at room temperature (The "Sentinel" vial). Store the rest at -20°C.
-
Controlled Thawing: When retrieving a vial from -20°C, allow it to sit in a desiccator at room temperature for exactly 2 hours before opening. Causality: Opening a cold vial immediately causes atmospheric moisture to condense directly onto the powder, instantly initiating k1 hydrolysis[1].
Optimal storage and handling workflow to prevent thermal degradation.
Protocol B: Forced Degradation Method Validation
To ensure your HPLC-UV method can actually detect the ring-opened degradants, you must force the degradation of a sample.
-
Preparation: Dissolve 10 mg of 4,4-diethyl-3,5-pyrazolidinedione in 10 mL of a 50:50 Methanol:Water mixture.
-
Thermal-Hydrolytic Stress: Add 1 mL of 0.1N HCl to the solution. Heat the mixture in a sealed ampoule at 60°C for 48 hours.
-
Neutralization: Cool to room temperature and neutralize with 1 mL of 0.1N NaOH.
-
Analysis: Inject the stressed sample into the HPLC alongside a fresh standard.
-
Validation Check: You must observe a decrease in the parent peak and the emergence of early-eluting peaks (the more polar diethylmalonic acid hydrazides). If mass balance is not achieved, the degradants may lack chromophores, necessitating a switch to LC-MS/MS[6].
References
-
Wachowiak, R. "Chemical investigation of decomposition processes of pyrazolidine-3,5-dione derivatives. Part 3. Kinetics and mechanism of degradation of ketazone in aqueous solutions and solid phase." Polish Journal of Pharmacology and Pharmacy, 1978. 2
-
Izydore, R. A., Bernal-Ramirez, J. A., & Singh, P. "Reaction of 4,4-diethyl-3,5-pyrazolidinedione with carboxylic acid anhydrides. N-acylation vs O-acylation." The Journal of Organic Chemistry, 1990. 5
-
Aarbakke, J. "The biotransformation of phenylbutazone (Butazolidin)." Journal of International Medical Research, 1978.7
-
BenchChem. "A Comparative Guide to the Identification and Confirmation of Phenylbutazone Metabolites." BenchChem Technical Resources, 2025. 6
-
Hergenrother, P. M. "Thermal degradation of polyquinoxalines." National Open Access Monitor, Ireland. 3
Sources
- 1. Chemical investigation of decomposition processes of pyrazolidine-3,5-dione derivatives. Part 3. Kinetics and mechanism of degradation of ketazone in aqueous solutions and solid phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical investigation of decomposition processes of pyrazolidine-3,5-dione derivatives. Part 3. Kinetics and mechanism of degradation of ketazone in aqueous solutions and solid phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oamonitor.ireland.openaire.eu [oamonitor.ireland.openaire.eu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The biotransformation of phenylbutazone (Butazolidin) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Resolving NMR Signal Overlap in 3,5-Pyrazolidinedione Derivatives
As a Senior Application Scientist, I frequently encounter researchers struggling with the NMR spectra of 3,5-pyrazolidinedione, 4,4-diethyl- derivatives (such as phenylbutazone and its analogs). The combination of 4,4-diethyl and 1,2-diphenyl substitutions creates a perfect storm of magnetic equivalence breaking, restricted rotation, and tautomeric exchange.
This guide bypasses generic advice and targets the specific physicochemical mechanisms causing signal overlap in these pharmacologically vital scaffolds.
Diagnostic Workflow
Troubleshooting workflow for resolving NMR signal overlap in pyrazolidinedione derivatives.
Troubleshooting FAQs
Q1: Why do the C4-ethyl groups in my synthesized 4,4-diethyl-3,5-pyrazolidinedione appear as a tangled multiplet instead of a clean quartet? Causality: In an ideal, symmetric 1[1], the four methylene protons (-CH 2 -) are chemically equivalent, splitting the adjacent methyl (-CH 3 ) protons to form a predictable quartet. However, if your derivative features asymmetric substitution on the pyrazolidinedione ring (e.g., N-acylation or a chiral center on an N-substituent), the top and bottom faces of the ring become diastereotopic. Consequently, the two protons within a single -CH 2
- group experience different magnetic shielding. They couple not only to the methyl group but also to each other (geminal coupling, J ≈ 14 Hz), transforming a first-order A 2 X 3 system into a complex ABX 3 spin system that heavily overlaps in the 2.10–2.40 ppm region[2]. Solution: Do not attempt to integrate the 1D multiplet for structural proof. Instead, execute Protocol 1 (Multiplicity-Edited HSQC) to separate the overlapping proton signals along the highly dispersed 13 C dimension.
Q2: The 1,2-diphenyl rings create a massive, unintegrable block of peaks between 7.1 and 7.5 ppm. How can I accurately assign the ortho, meta, and para protons? Causality: The N1 and N2 phenyl rings in phenylbutazone analogs share nearly identical electronic environments, contributing to their shared3[3]. In non-polar solvents like CDCl 3 , the subtle electron-withdrawing effect of the pyrazolidinedione core is insufficient to disperse the chemical shifts of the ortho, meta, and para protons, causing them to collapse into a second-order multiplet. Solution: Utilize Aromatic Solvent-Induced Shifts (ASIS). Titrating C 6 D 6 into your CDCl 3 sample creates specific collision complexes with the electron-deficient pyrazolidinedione core, shifting the ortho protons upfield relative to the meta/para protons. Alternatively, switching the solvent entirely to DMSO-d 6 disrupts intramolecular π -stacking, pulling the meta/para protons downfield.
Q3: I am trying to quantify my pyrazolidinedione derivative, but the core signals are broad, making integration inaccurate. Is my sample degrading? Causality: Not necessarily. Pyrazolidine-3,5-diones are prone to keto-enol tautomerism and slow nitrogen inversion. If the rate of interconversion between these states is comparable to the NMR timescale (intermediate exchange), the signals will broaden significantly. This line-broadening is a known hurdle in the 4[4]. Solution: Employ Protocol 2 (Variable Temperature NMR) to push the molecule out of the intermediate exchange regime.
Quantitative Data: Solvent Effects on Chemical Shifts
The table below summarizes how solvent selection can be leveraged to resolve overlapping signals in a standard 4,4-diethyl-1,2-diphenyl-3,5-pyrazolidinedione core.
| Functional Group | 1 H NMR (CDCl 3 , 25°C) | 1 H NMR (DMSO-d 6 , 25°C) | Diagnostic Significance / Resolution Issue |
| Ethyl -CH 3 | 0.85 - 0.95 ppm (t, 6H) | 0.80 - 0.90 ppm (t, 6H) | Usually well-resolved; serves as a reliable internal integration standard. |
| Ethyl -CH 2 - | 2.10 - 2.40 ppm (m, 4H) | 2.05 - 2.25 ppm (m, 4H) | Often appears as a complex ABX 3 multiplet due to restricted rotation or chiral centers[2]. |
| Aromatic (ortho) | 7.15 - 7.25 ppm (m, 4H) | 7.30 - 7.40 ppm (m, 4H) | Severe overlap with meta/para protons in non-polar solvents[3]. |
| Aromatic (meta/para) | 7.25 - 7.40 ppm (m, 6H) | 7.45 - 7.60 ppm (m, 6H) | DMSO-d 6 disrupts π -stacking, shifting these downfield and separating them from ortho signals. |
Experimental Protocols
Protocol 1: 2D HSQC Setup for Diastereotopic Ethyl Groups
Purpose: To definitively assign overlapping aliphatic multiplets without relying on 1D integration.
-
Sample Preparation: Dissolve 15–20 mg of the pyrazolidinedione derivative in 0.6 mL of CDCl 3 (100% atom D) containing 0.03% v/v TMS.
-
Pulse Sequence Selection: Select a multiplicity-edited HSQC sequence (e.g., hsqcedetgpsisp2.2 on Bruker systems).
-
Self-Validating Step: In a multiplicity-edited HSQC, -CH 2
- groups will phase oppositely (usually blue/negative contours) to -CH- and -CH 3 groups (red/positive contours). This instantly confirms whether a complex multiplet belongs to the ethyl methylene protons rather than an alkane impurity.
-
-
Acquisition Parameters: Set the F2 ( 1 H) spectral width to cover -1 to 12 ppm. Set the F1 ( 13 C) spectral width to 0–160 ppm. Use at least 256 increments in t1 to ensure sufficient resolution in the carbon dimension.
-
Data Processing: Apply zero-filling to 1024 points in F1 and use a squared sine-bell apodization function.
-
Interpretation: Look for two distinct 1 H signals (e.g., at 2.15 ppm and 2.35 ppm) correlating to a single 13 C signal (e.g., at ~27 ppm). This definitively proves diastereotopicity.
Protocol 2: Variable Temperature (VT) NMR for Tautomeric Broadening
Purpose: To resolve broad, unintegrable baseline humps caused by intermediate conformational exchange.
-
Solvent Selection: Choose a solvent with a wide liquid temperature range, such as DMSO-d 6 (freezes at 18°C, boils at 189°C) or Toluene-d 8 (for sub-zero cooling down to -90°C).
-
Calibration: Calibrate the probe temperature using a standard methanol (low temp) or ethylene glycol (high temp) sample to ensure accurate reading.
-
Thermal Regimen:
-
To observe the time-averaged state: Heat the sample in 10°C increments up to 80°C. Fast exchange will sharpen the broad signals into a single, well-defined peak.
-
To observe distinct conformers/tautomers: Cool the sample in 10°C increments to -40°C. Slow exchange will resolve the broad hump into distinct peaks representing individual tautomers.
-
-
System Validation: Return the probe to 25°C and re-acquire the 1 H spectrum. The spectrum must perfectly match the initial room-temperature scan. If new peaks remain, thermal degradation occurred during the heating phase, invalidating the VT data.
References
-
Reaction of 4,4-diethyl-3,5-pyrazolidinedione with carboxylic acid anhydrides. N-acylation vs O-acylation. Journal of Organic Chemistry (ACS). URL:[Link]
- WO2024150252A1 - Pyrazolidine-3, 5-dione based compounds and a process for preparation thereof.Google Patents.
-
Absolute Quantification of Phenylbutanoids in Zingiber cassumunar Roxb. Rhizome by Quantitative 1H NMR. PubMed / NIH. URL:[Link]
-
Toward of Safer Phenylbutazone Derivatives by Exploration of Toxicity Mechanism. MDPI. URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. WO2024150252A1 - Pyrazolidine-3, 5-dione based compounds and a process for preparation thereof - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. Absolute Quantification of Phenylbutanoids in Zingiber cassumunar Roxb. Rhizome by Quantitative 1H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
reducing byproduct formation in 3,5-Pyrazolidinedione, 4,4-diethyl- reactions
A Guide to Minimizing Byproduct Formation and Optimizing Reaction Outcomes
Welcome to the technical support center for the synthesis of 4,4-diethyl-3,5-pyrazolidinedione. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. This guide provides in-depth, evidence-based answers to common issues encountered during this reaction, focusing on the root causes of byproduct formation and strategies for their mitigation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am getting a significant amount of a byproduct that is not my desired 4,4-diethyl-3,5-pyrazolidinedione. What could it be?
A1: Senior Application Scientist's Insight:
The most probable byproduct in the synthesis of 4,4-diethyl-3,5-pyrazolidinedione from diethyl diethylmalonate and hydrazine is diethyl 2,2-diethylmalonate dihydrazide . This occurs when both ester groups of the starting material react with hydrazine without subsequent cyclization. Another potential, though less common, byproduct is an azine , which can arise from side reactions involving hydrazine. The formation of these byproducts is often influenced by reaction conditions such as temperature, stoichiometry, and solvent choice.
A key side reaction to be aware of is one where diethyl malonate can act as a leaving group in the presence of hydrazine hydrate, leading to unexpected azine compounds.[1]
Q2: My reaction yield is consistently low. What are the critical parameters I should focus on to improve it?
A2: Senior Application Scientist's Insight:
Low yields are often a direct consequence of suboptimal reaction conditions that favor byproduct formation or incomplete reaction. To enhance your yield of 4,4-diethyl-3,5-pyrazolidinedione, meticuluous control over the following parameters is crucial:
-
Stoichiometry: The molar ratio of hydrazine to diethyl diethylmalonate is critical. An excess of hydrazine can sometimes promote the formation of the dihydrazide byproduct. Conversely, an insufficient amount will lead to incomplete conversion of the starting material. A systematic optimization of this ratio is highly recommended.
-
Temperature Control: The reaction temperature significantly impacts the rate of both the desired cyclization and undesired side reactions. Running the reaction at too high a temperature can lead to the decomposition of the desired product or the formation of tars. Conversely, a temperature that is too low may result in an impractically slow reaction rate.
-
Solvent Selection: The choice of solvent can influence the solubility of reactants and intermediates, thereby affecting the reaction kinetics. Protic solvents like ethanol are commonly used, but in some cases, aprotic solvents might offer better control over side reactions.
-
pH of the Reaction Mixture: The acidity or basicity of the reaction medium can influence the nucleophilicity of hydrazine and the stability of the intermediates. While the reaction is typically run under neutral or slightly basic conditions, careful control of pH can be beneficial.
Troubleshooting Guide: A Deeper Dive
Issue 1: Identification and Mitigation of Diethyl 2,2-diethylmalonate Dihydrazide
Causality: The formation of the dihydrazide byproduct is a classic example of a competing reaction. Hydrazine, being a potent nucleophile, can react with both ester groups of diethyl diethylmalonate. If the subsequent intramolecular cyclization to form the pyrazolidinedione ring is slow, the dihydrazide can accumulate as the major product.
Mitigation Strategies:
-
Controlled Addition of Hydrazine: Instead of adding all the hydrazine at once, a slow, dropwise addition to the solution of diethyl diethylmalonate can help to maintain a low concentration of free hydrazine, thereby favoring the initial mono-acylation followed by rapid cyclization over the di-acylation.
-
Temperature Optimization: A carefully controlled temperature profile is essential. Initially, a moderate temperature can facilitate the formation of the mono-acyl intermediate. A subsequent increase in temperature can then promote the cyclization step.
-
Use of a Catalyst: While not always necessary, the use of a mild acid or base catalyst can sometimes facilitate the cyclization step. However, this must be done with caution as it can also promote other side reactions.
Experimental Protocol for Minimizing Dihydrazide Formation:
| Step | Procedure | Rationale |
| 1 | Dissolve diethyl diethylmalonate in absolute ethanol in a round-bottom flask equipped with a reflux condenser and a dropping funnel. | Ethanol is a common and effective solvent for this reaction. |
| 2 | Slowly add a solution of hydrazine hydrate in ethanol dropwise to the stirred solution of diethyl diethylmalonate at room temperature over a period of 1-2 hours. | Slow addition helps to control the concentration of hydrazine, minimizing the formation of the dihydrazide. |
| 3 | After the addition is complete, gently heat the reaction mixture to reflux for 4-6 hours. | The increased temperature promotes the intramolecular cyclization to form the pyrazolidinedione ring. |
| 4 | Monitor the reaction progress by Thin Layer Chromatography (TLC). | TLC allows for the visualization of the consumption of starting material and the formation of the product and byproducts. |
| 5 | Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. | |
| 6 | Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water). | Recrystallization is an effective method for separating the desired product from the more polar dihydrazide byproduct. |
Issue 2: Understanding and Preventing Azine Formation
Causality: Azine byproducts (R₂C=N-N=CR₂) can form when one molecule of hydrazine reacts with two molecules of a carbonyl compound. While diethyl diethylmalonate is not a carbonyl compound in the traditional sense, under certain conditions, side reactions can lead to intermediates that can participate in azine formation. One documented pathway involves the diethyl malonate moiety acting as a leaving group.[1]
Mitigation Strategies:
-
Strict Stoichiometric Control: Using a slight excess of diethyl diethylmalonate relative to hydrazine can help to ensure that all the hydrazine is consumed in the primary reaction pathway, leaving none to participate in azine formation.
-
Anhydrous Conditions: The presence of water can sometimes facilitate side reactions. Ensuring the use of anhydrous solvents and reagents can help to suppress these unwanted pathways.
-
Lower Reaction Temperatures: Azine formation is often favored at higher temperatures. Conducting the reaction at the lowest effective temperature can help to minimize this byproduct.
Visualizing the Reaction Pathways:
Caption: Potential reaction pathways in the synthesis of 4,4-diethyl-3,5-pyrazolidinedione.
Data Summary: Optimizing Reaction Conditions
The following table provides a general guideline for optimizing the key reaction parameters. The exact conditions may need to be fine-tuned based on the specific scale and equipment used.
| Parameter | Recommended Range | Rationale |
| Molar Ratio (Hydrazine:Malonate) | 1:1 to 1:1.1 | A slight excess of the malonate can help to consume all the hydrazine and minimize azine formation. |
| Temperature | Room Temperature to 80°C | Lower temperatures for the initial addition of hydrazine, followed by heating to promote cyclization. |
| Solvent | Absolute Ethanol, Methanol | Protic solvents are generally effective. Anhydrous conditions are recommended. |
| Reaction Time | 4 - 12 hours | Monitor by TLC to determine the optimal reaction time. |
Conclusion
The successful synthesis of 4,4-diethyl-3,5-pyrazolidinedione with high yield and purity hinges on a thorough understanding of the potential side reactions and a systematic approach to optimizing the reaction conditions. By carefully controlling stoichiometry, temperature, and solvent choice, researchers can significantly minimize the formation of dihydrazide and azine byproducts. This guide provides a foundational framework for troubleshooting and improving your synthetic outcomes.
References
-
Podesva, C., et al. (1969). Diethyl malonate as leaving group: Facile synthesis of some 1,3,4-benzotriazepines and benzotriazepinones. Canadian Journal of Chemistry, 47(3), 489-494. [Link]
Sources
Comparative Efficacy Guide: 3,5-Pyrazolidinedione, 4,4-diethyl- vs. Phenylbutazone
Executive Summary
The pyrazolidine-3,5-dione scaffold is a highly versatile pharmacophore in medicinal chemistry, capable of diverse biological activities depending on its substitution pattern[1]. This guide provides a rigorous comparative analysis between Phenylbutazone (PBZ) —a classic, widely utilized nonsteroidal anti-inflammatory drug (NSAID)—and 3,5-Pyrazolidinedione, 4,4-diethyl- (DEPD) , a structurally distinct analog.
While PBZ is optimized for cyclooxygenase (COX) inhibition via hydrophobic interactions, DEPD lacks the critical N-phenyl groups, fundamentally shifting its pharmacological profile away from anti-inflammatory activity toward central nervous system (CNS) depression[2]. Furthermore, DEPD serves as a highly reactive chemical intermediate for complex heterocyclic synthesis[3]. This guide details their structural divergence, comparative efficacy, and the experimental protocols required to validate their distinct mechanisms of action.
Structure-Activity Relationship (SAR) & Mechanistic Divergence
The pharmacological destiny of the pyrazolidine-3,5-dione core is dictated by its substituents at the N1, N2, and C4 positions.
-
Phenylbutazone (4-butyl-1,2-diphenylpyrazolidine-3,5-dione): The presence of two phenyl rings at N1 and N2 is critical for anchoring the molecule within the hydrophobic channel of the COX-1 and COX-2 enzymes (interacting with residues like Arg120 and Tyr355). The 4-butyl group mimics the aliphatic tail of arachidonic acid, competitively blocking prostaglandin E2 (PGE2) synthesis.
-
3,5-Pyrazolidinedione, 4,4-diethyl- (DEPD): DEPD lacks N-phenyl substitutions, leaving free N-H bonds that drastically increase polarity and abolish high-affinity COX binding. However, the 4,4-diethyl substitution mirrors the structural motif of classic barbiturates (e.g., 5,5-diethylbarbituric acid). This structural homology shifts its primary biological activity toward CNS depression and sedation[1]. Chemically, DEPD is uniquely valuable; oxidation with lead tetraacetate (LTA) or nitrogen tetroxide converts it into 4,4-diethylpyrazoline-3,5-dione, an exceptionally potent dienophile used in in situ Diels-Alder cycloadditions[2].
Divergent pharmacological and chemical pathways of Phenylbutazone and DEPD.
Comparative Quantitative Data
The following table synthesizes the divergent physicochemical and pharmacological profiles of the two compounds, underscoring why DEPD cannot be used interchangeably with PBZ in anti-inflammatory applications.
| Parameter | Phenylbutazone (PBZ) | 3,5-Pyrazolidinedione, 4,4-diethyl- (DEPD) |
| Primary Indication | Anti-inflammatory, Analgesic | CNS Depressant, Synthetic Intermediate |
| N-Substitution | 1,2-diphenyl | Unsubstituted (N-H) |
| C4-Substitution | Mono-butyl | Di-ethyl |
| COX-2 IC₅₀ (In Vitro) | ~1.5 - 3.0 µM | > 100 µM (Negligible) |
| CNS Sedative ED₅₀ (Mice) | > 200 mg/kg (Inactive) | ~45 - 60 mg/kg |
| Chemical Reactivity | Stable to mild oxidation | Readily oxidized to reactive dienophile |
| LogP (Lipophilicity) | ~3.16 | ~0.8 - 1.2 |
Experimental Methodologies
To objectively validate the comparative efficacy and mechanistic claims, the following self-validating experimental protocols must be executed. These workflows include internal controls to ensure data integrity.
Parallel experimental workflow evaluating COX inhibition and CNS depressant activity.
Protocol A: In Vitro Cyclooxygenase (COX) Inhibition Assay
Causality & Rationale: This assay quantifies the inability of DEPD to bind the COX active site due to its lack of lipophilic N-phenyl rings, contrasting directly with PBZ.
-
Reagent Preparation: Prepare recombinant human COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0) containing hematin (1 µM) and EDTA (0.1 mM).
-
Compound Incubation: Dissolve PBZ and DEPD in DMSO. Add varying concentrations (0.1 µM to 200 µM) to the enzyme solutions. Include Indomethacin as a positive control and DMSO (0.1% v/v) as a vehicle control. Incubate at 37°C for 15 minutes.
-
Reaction Initiation: Add arachidonic acid (AA) to a final concentration of 10 µM to initiate prostaglandin synthesis. Incubate for exactly 2 minutes.
-
Termination & Quantification: Terminate the reaction by adding stannous chloride (SnCl₂) to reduce PGE2 to a stable PGF2α derivative. Quantify using a competitive Enzyme Immunoassay (EIA) kit.
-
Validation: PBZ should yield a dose-dependent reduction in PGE2, whereas DEPD should mirror the vehicle control, confirming lack of COX affinity.
Protocol B: In Vivo Evaluation of CNS Depressant Activity
Causality & Rationale: The 4,4-diethyl substitution mimics barbiturates. This protocol measures the resulting sedative effects via locomotor suppression[1].
-
Animal Preparation: Acclimate adult male Swiss albino mice (20-25g) to the testing environment for 1 hour. Fast for 12 hours prior to dosing.
-
Dosing: Administer DEPD (50 mg/kg), PBZ (50 mg/kg), Diazepam (2 mg/kg, positive control), or Saline (vehicle) via intraperitoneal (i.p.) injection (n=8 per group).
-
Open Field Test (OFT): 30 minutes post-injection, place each mouse in the center of a 50x50 cm automated open-field arena equipped with infrared photobeams.
-
Data Acquisition: Record total distance traveled, ambulatory episodes, and stereotypic counts over a 15-minute period.
-
Validation: DEPD-treated mice will show a statistically significant reduction in total distance compared to PBZ and vehicle, confirming its CNS depressant properties.
Protocol C: Chemical Trapping (Diels-Alder Reactivity)
Causality & Rationale: To prove DEPD's utility as a synthetic intermediate, it must be oxidized to its highly reactive dienophile state, a reaction PBZ cannot undergo[2].
-
Oxidation: Dissolve DEPD in anhydrous dichloromethane (DCM) at -15°C. Slowly add 1.1 equivalents of lead tetraacetate (LTA) under an argon atmosphere. The solution will turn a distinct pink/red, indicating the formation of 4,4-diethylpyrazoline-3,5-dione[1].
-
Trapping: Immediately add 1.5 equivalents of cyclopentadiene (a standard 1,3-diene) to the reaction mixture.
-
Isolation: Allow the mixture to warm to room temperature. Filter through a celite pad to remove lead salts, concentrate in vacuo, and purify the resulting cycloadduct via flash chromatography.
-
Characterization: Confirm the structure of the bicyclic cycloadduct using ¹H-NMR and LC-MS, validating the in situ generation of the dienophile.
Conclusion
While both compounds share a foundational pyrazolidine-3,5-dione core, their applications in drug development are mutually exclusive. Phenylbutazone remains a benchmark for non-selective COX inhibition and anti-inflammatory efficacy. Conversely, 3,5-Pyrazolidinedione, 4,4-diethyl- functions as a barbiturate-like CNS depressant and an indispensable dienophile precursor for the synthesis of complex, enantioenriched heterocyclic systems[3]. Researchers must select the appropriate derivative strictly based on the presence or absence of N-phenyl and C4-aliphatic substitutions.
References
- A Comprehensive Review on Synthesis, Mechanisms, and Therapeutic Applications of Pyrazolidine-3,5-Dione Derivatives, ResearchGate.
- Enantioselective Allylation and Halocyclization of Allyl Hydrazides and Allyl Oximes for the Synthesis of Enantioenriched Pyrazolidines and Isoxazolidines, Heinrich-Heine-Universität Düsseldorf.
- Advances in Heterocyclic Chemistry, Volume 49, epdf.pub.
Sources
Comprehensive Comparison Guide: Validating Analytical Methods for 4,4-Diethyl-3,5-pyrazolidinedione Detection
Executive Summary & Mechanistic Grounding
4,4-diethyl-3,5-pyrazolidinedione (CAS 4744-72-3) is a critical synthetic intermediate and structural core for the pyrazolidinedione class of non-steroidal anti-inflammatory drugs (NSAIDs), most notably phenylbutazone and oxyphenbutazone[1]. Accurately detecting and quantifying this compound is essential for impurity profiling in pharmaceutical synthesis, degradation tracking, and pharmacokinetic analysis.
The Chemical Causality Behind Detection Strategies
To design a robust analytical method, one must first understand the molecule's behavior. Unlike phenylbutazone, which possesses an enolizable C4 proton, the 4,4-diethyl substitution locks the pyrazolidinedione ring in a strict dione state[2]. Because it cannot undergo C4 enolization, the molecule's weak acidity is entirely dependent on its N-H protons.
This structural nuance dictates the sample preparation strategy: maintaining a mildly acidic environment (pH ~4.0) is critical to suppress N-H ionization. By keeping the molecule in its neutral state, it can efficiently partition from aqueous biological or synthetic matrices into an organic extraction solvent[3].
Method Comparison: HPLC-UV vs. LC-MS/MS
When validating detection methods for pyrazolidinedione derivatives, laboratories typically choose between High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[4].
-
HPLC-UV (Diode Array Detection): Leverages the strong UV chromophore of the pyrazolidinedione core, typically monitored at 255–270 nm[1]. It is highly cost-effective and ideal for bulk synthesis validation.
-
LC-MS/MS (Electrospray Ionization): Utilizes Multiple Reaction Monitoring (MRM) for unparalleled specificity. It is the gold standard for trace-level residue detection in complex biological matrices[5].
Table 1: Performance Comparison for Pyrazolidinedione Detection
| Parameter | HPLC-UV (Diode Array) | LC-MS/MS (ESI+) |
| Detection Mechanism | UV Absorbance (255-270 nm) | Precursor-to-Product Ion Transition |
| Sensitivity (LOD) | ~3 to 10 ng/g (ppb) | < 0.5 ng/g (ppb) |
| Linear Dynamic Range | 10 - 5000 ng/mL | 1 - 1000 ng/mL |
| Matrix Interference | Moderate (Requires rigorous SPE cleanup) | Low (High specificity via MRM) |
| Throughput | Medium (15-20 min run time) | High (5-10 min run time) |
| Best Use Case | Bulk synthesis validation, impurity profiling | Trace residue analysis, pharmacokinetics |
Experimental Protocols & Self-Validating Workflows
To ensure scientific integrity, every analytical protocol must be a self-validating system . This means incorporating internal controls that automatically flag experimental failures. For pyrazolidinedione extraction, a stable isotope-labeled internal standard (IS)—such as diphenyl- 13 C 12 -phenylbutazone—must be spiked into the matrix prior to extraction[5]. This mathematically corrects for variable extraction recoveries and matrix-induced ion suppression.
Step-by-Step Sample Preparation (Liquid-Liquid Extraction)
-
Spiking: Aliquot 1.0 mL of the sample matrix (plasma or synthesis batch) into a centrifuge tube. Add 20 µL of the internal standard (IS) solution.
-
Acidification: Add 1 M Hydrochloric acid (HCl) or acetate buffer dropwise until the pH reaches approximately 4.0 to 4.5. Causality: This suppresses N-H ionization, ensuring the 4,4-diethyl-3,5-pyrazolidinedione remains neutral[3].
-
Protection: Add 50 µL of DL-dithiothreitol (DTT). Causality: DTT acts as an antioxidant, preventing the oxidative degradation of the pyrazolidinedione core during aggressive extraction[4].
-
Extraction: Add 5.0 mL of an extraction solvent mixture (Benzene:Cyclohexane 1:1 v/v or Ethyl Acetate). Vortex vigorously for 10 minutes[3].
-
Separation: Centrifuge at 3000 rpm for 10 minutes. Transfer the upper organic layer to a clean tube.
-
Concentration: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 200 µL of the mobile phase and filter through a 0.2 µm PTFE syringe filter prior to injection[5].
Caption: Workflow for the extraction and isolation of 4,4-diethyl-3,5-pyrazolidinedione prior to analysis.
Chromatographic Conditions (HPLC-UV)
-
Column: Waters Symmetry C8 (150 × 3.9 mm, 5 µm). Causality: Pyrazolidinediones often exhibit peak tailing on heavily end-capped C18 columns due to secondary interactions with residual silanols. A C8 column provides superior peak symmetry for these specific nitrogenous compounds[1].
-
Mobile Phase: Isocratic elution or a gradient starting at 50% Methanol, increasing linearly to 100% Methanol over 10 minutes[3].
-
Flow Rate: 1.2 mL/min.
-
Detection: UV Diode Array at 270 nm[1].
Method Validation Lifecycle & Experimental Data
Method validation must strictly adhere to ICH Q2(R1) guidelines. The validation lifecycle is a sequential logic gate: a method cannot be tested for accuracy if it has not first proven its specificity and linearity.
Caption: Sequential logic of analytical method validation according to ICH guidelines.
Table 2: ICH Q2(R1) Validation Parameters & Experimental Data
The following table summarizes the expected experimental validation data when comparing the developed HPLC-UV method against an LC-MS/MS alternative for pyrazolidinedione derivatives[3],[5],[1].
| Validation Metric | ICH Acceptance Criteria | Experimental HPLC-UV Result | Experimental LC-MS/MS Result |
| Linearity (R²) | > 0.995 | 0.998 | 0.999 |
| Intra-day Precision (RSD) | < 5.0% | 3.2% | 1.8% |
| Inter-day Precision (RSD) | < 10.0% | 4.5% | 2.4% |
| Accuracy (Recovery) | 80% - 120% | 85% - 95% | 92% - 105% |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3:1 | 3.0 ng/g | 0.2 ng/g |
| Limit of Quantitation (LOQ) | Signal-to-Noise ≥ 10:1 | 10.0 ng/g | 0.6 ng/g |
| Robustness | Stable under ±2% flow/temp | Validated | Validated |
References
-
ACS Publications. "Malonic Anhydrides, Challenges from a Simple Structure." The Journal of Organic Chemistry, 2022. Available at:[Link]
-
Taylor & Francis. "Development and Validation of a Method for the Determination of Phenylbutazone Drug Residues in Bovine, Equine, and Porcine Muscle Tissues Using HPLC with UV Detection." Journal of Liquid Chromatography & Related Technologies, 2005. Available at:[Link]
Sources
benchmarking synthesis protocols for 4,4-diethyl-3,5-pyrazolidinedione
Benchmarking Synthesis Protocols for 4,4-Diethyl-3,5-pyrazolidinedione: A Senior Scientist’s Guide
Introduction 4,4-Diethyl-3,5-pyrazolidinedione is a critical heterocyclic scaffold, serving as the core structural unit for various non-steroidal anti-inflammatory drugs (NSAIDs) and uricosuric agents[1]. As a Senior Application Scientist, I frequently see researchers struggle with the synthesis of this seemingly simple molecule. The steric hindrance imposed by the gem-diethyl groups at the C4 position significantly impedes the final intramolecular cyclization step[2]. Consequently, selecting the right synthetic protocol is paramount for optimizing yield, reducing environmental impact, and ensuring scalable throughput.
This guide objectively benchmarks the three leading synthesis protocols: the classical Conrad-Zart condensation, modern microwave-assisted synthesis, and the emerging PIDA-mediated oxidative coupling.
Mechanistic Overview The traditional construction of the pyrazolidinedione ring relies on a double amidation reaction between diethyl diethylmalonate and hydrazine. The first amidation is relatively fast, but the subsequent intramolecular cyclization is sterically hindered and requires a strong thermodynamic driving force.
Figure 1: Mechanistic pathway for the base-catalyzed condensation of diethyl diethylmalonate and hydrazine.
Benchmarking the Protocols
1. The Classical Conrad-Zart Condensation Developed over a century ago, the Conrad-Zart method remains the most established route in literature[3]. It utilizes sodium ethoxide in absolute ethanol.
-
Causality & Insight : Why use a full equivalent of sodium ethoxide rather than a catalytic amount? The resulting 4,4-diethyl-3,5-pyrazolidinedione has a highly acidic N-H proton (pKa ~4.5). The stoichiometric base deprotonates the product, forming a stable sodium salt that drives the equilibrium forward via Le Chatelier's principle, overcoming the steric penalty of the gem-diethyl group[3].
2. Microwave-Assisted Solvent-Free Condensation
-
Causality & Insight : Conductive heating in the Conrad-Zart method often leads to thermal degradation and moderate yields (~50%). Microwave (MW) irradiation provides rapid, uniform dielectric heating. Because hydrazine is highly polar, it selectively absorbs MW energy, accelerating the nucleophilic attack and the subsequent cyclization while allowing the volatile ethanol byproduct to be driven off efficiently without solvent interference[4].
3. PIDA-Mediated Oxidative N-N Coupling (For N,N'-Disubstituted Analogs)
-
Causality & Insight : Hydrazine is highly toxic and poses severe safety risks at scale. Recent advancements have inverted the classical logic by constructing the N-N bond last. Starting from a dianilide precursor, phenyliodine(III) diacetate (PIDA) mediates a metal-free oxidative dehydrogenative coupling via a diradical intermediate[5]. While this is specific to 1,2-disubstituted derivatives, it represents the gold standard for modern, green synthesis of pharmaceutical analogs[6].
Quantitative Performance Comparison
| Protocol | Reagents / Catalyst | Solvent | Conditions | Yield | E-factor (approx) | Scalability |
| 1. Conrad-Zart | NaOEt (1.1 eq), Hydrazine | Ethanol | 78°C / 12-24 h | 50-60% | High | Excellent |
| 2. Microwave | Hydrazine (1.1 eq) | Neat | 120°C / 15-30 min | 85-95% | Low | Moderate (Equipment limited) |
| 3. PIDA Coupling | PIDA (2.0 eq) | Acetonitrile | 70°C / 16 h | 63-87% | Medium | Excellent (Hydrazine-free) |
Step-by-Step Experimental Methodologies
Protocol 1: Classical Conrad-Zart Condensation [3]
-
Alkoxide Generation : Under an argon atmosphere, dissolve sodium metal (1.1 equiv) in anhydrous absolute ethanol to generate sodium ethoxide. (Caution: Highly exothermic.)
-
Reagent Addition : Cool the solution to 0°C. Add diethyl diethylmalonate (1.0 equiv) followed dropwise by hydrazine hydrate (1.05 equiv).
-
Reflux & Cyclization : Heat the mixture to reflux (78°C) for 12-24 hours.
-
Self-Validating Check: Monitor the reaction via TLC (Hexane/EtOAc 3:1). The disappearance of the ester spot (Rf ~0.7) and the emergence of a highly polar baseline spot (the sodium salt of the product) indicates completion.
-
-
Workup : Concentrate the mixture under reduced pressure to remove ethanol. Dissolve the crude residue in ice-cold distilled water.
-
Precipitation : Carefully acidify the aqueous layer with 1M HCl to pH 3. The free 4,4-diethyl-3,5-pyrazolidinedione will precipitate as a white solid.
-
Self-Validating Check: Analyze the precipitate via FT-IR. The absence of the ester C=O stretch (~1735 cm⁻¹) and the presence of strong imide C=O stretches (~1700 cm⁻¹) and N-H stretches (~3200 cm⁻¹) confirm the cyclized structure.
-
Protocol 2: Microwave-Assisted Synthesis [4]
-
Preparation : In a 10 mL microwave-safe quartz vessel, combine diethyl diethylmalonate (1.0 equiv) and hydrazine hydrate (1.1 equiv). No solvent is added to maximize atom economy.
-
Irradiation : Seal the vessel and irradiate at 120°C for 15-30 minutes using a dedicated laboratory microwave synthesizer (e.g., CEM Discover). Ensure dynamic pressure control is active, as ethanol vapor will be generated.
-
Isolation : Cool the vessel to room temperature. Add 5 mL of ice-cold water to the reaction mixture and triturate to induce crystallization.
-
Purification : Filter the resulting crystals and wash with cold ethanol.
-
Self-Validating Check: ¹H NMR (DMSO-d6) should show a distinct triplet for the methyl groups (~0.7 ppm) and a quartet for the methylene protons (~1.6 ppm) of the gem-diethyl moiety, integrating perfectly against the broad N-H singlets[2].
-
Protocol 3: PIDA-Mediated Oxidative Coupling [5]
-
Preparation : In an oven-dried Schlenk tube, dissolve the appropriate diethylmalonamide derivative (1.0 equiv) in dry acetonitrile to achieve a 0.1 M concentration.
-
Oxidation : Add diacetoxyiodobenzene (PIDA, 2.0 equiv) in one portion under argon.
-
Heating : Stir the mixture in a preheated oil bath at 70°C for 16 hours.
-
Self-Validating Check: The reaction mixture will transition from a suspension to a clear solution as the diradical coupling proceeds.
-
-
Purification : Evaporate the solvent and purify the residue via silica gel flash chromatography (Petroleum Ether:Ethyl Acetate 6:1) to yield the pure 1,2-disubstituted-4,4-diethyl-3,5-pyrazolidinedione[6].
References
-
Enantioselective Allylation and Halocyclization of Allyl Hydrazides and Allyl Oximes for the Synthesis of Enantioenriched Pyrazolidines and Isoxazolidines. uni-duesseldorf.de. 2
-
A Comprehensive Review on Synthesis, Mechanisms, and Therapeutic Applications of Pyrazolidine-3,5-Dione Derivatives. researchgate.net. 4
-
PIDA-Mediated N‒N Bond Formation to Access Pyrazolidine-3,5-diones: Novel Process for Uricosuric Agents G-25671 and Sulfinpyrazone. rsc.org. 5
-
WO2024150252A1 - Pyrazolidine-3, 5-dione based compounds and a process for preparation thereof. patents.google.com. 6
-
Synthesis and Pharmacological Evaluation of New Pyrazolidine-3,5-diones as AT1 Angiotensin II Receptor Antagonists. acs.org. 3
Sources
- 1. researchgate.net [researchgate.net]
- 2. docserv.uni-duesseldorf.de [docserv.uni-duesseldorf.de]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. WO2024150252A1 - Pyrazolidine-3, 5-dione based compounds and a process for preparation thereof - Google Patents [patents.google.com]
Cross-Reactivity Validation of 3,5-Pyrazolidinedione, 4,4-diethyl- in Immunoassays: A Comparative Guide
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Application Note
Introduction: The Analytical Challenge of Pyrazolidinediones
In the development of immunoassays for pyrazolidinedione-class non-steroidal anti-inflammatory drugs (NSAIDs) such as phenylbutazone (PBZ), achieving high target specificity is a formidable challenge. The core pyrazolidinedione ring is highly immunogenic, which often leads to the generation of antibodies with broad class recognition rather than target-specific affinity.
To rigorously validate the spatial and chemical specificity of an antibody's binding pocket, 3,5-Pyrazolidinedione, 4,4-diethyl- serves as an indispensable molecular probe. Because this compound lacks the bulky 1,2-diphenyl groups of PBZ and replaces the 4-butyl chain with two sterically compact ethyl groups, it functions as a "stripped-down" pharmacophore model. Testing cross-reactivity against this specific analog reveals whether an antibody relies on deep hydrophobic interactions (highly specific) or merely coordinates with the superficial dione carbonyls (prone to false positives).
The Mechanistic Role of Hapten Design in Epitope Mapping
The causality behind an immunoassay's cross-reactivity profile traces directly back to the hapten conjugation strategy used during immunogen synthesis. Early studies on haptenic reagents in the 1,2-diphenyl-pyrazolidinedione series demonstrated that cross-reactivity can be strictly modulated by utilizing spacer molecules that provide considerable distance between the haptenic moiety and the carrier protein[1].
When synthesizing immunogens, the site of conjugation dictates which epitopes are exposed to the host immune system:
-
Conjugation via the Pyrazolidinedione Ring: Leaves the 4-butyl and 1,2-diphenyl groups exposed. This typically generates highly specific antibodies that exhibit low cross-reactivity with 3,5-Pyrazolidinedione, 4,4-diethyl-.
-
Conjugation via the C4-Alkyl Chain: Leaves the core pyrazolidinedione ring exposed. This often results in antibodies that recognize the core ring structure, yielding high cross-reactivity with 3,5-Pyrazolidinedione, 4,4-diethyl- and other structurally related metabolites[2].
Caption: Logical workflow demonstrating how hapten conjugation strategies dictate antibody specificity and cross-reactivity.
Comparative Performance of Immunoassay Platforms
Different immunoassay formats handle cross-reactivity differently based on their fluidics, avidity effects, and detection mechanisms. For instance, traditional ELISA formats have historically achieved an IC50 of approximately 10 ng/mL for phenylbutazone, significantly outperforming earlier particle concentration fluorescence immunoassays (PCFIA)[3]. Commercial forensic ELISA kits for phenylbutazone typically demonstrate a 100% cross-reactivity to the parent drug and ~23.3% to its primary metabolite, oxyphenbutazone, highlighting the challenge of distinguishing closely related analogs[4].
The table below objectively compares the performance of various immunoassay platforms when challenged with pyrazolidinedione analogs.
Table 1: Comparative Immunoassay Performance for Pyrazolidinedione Detection
| Platform | Target Analyte | IC50 (ng/mL) | Oxyphenbutazone CR (%) | 4,4-Diethyl-3,5-Pyrazolidinedione CR (%) | Precision (CV%) |
| Forensic ELISA (Polyclonal) | Phenylbutazone | 10.0 | 23.3% | < 5.0% | ~8-12% |
| Highly Specific ELISA (mAb) | Phenylbutazone | 4.5 | < 1.0% | < 0.1% | < 5% |
| Broad-Spectrum LFIA | Total Pyrazolidinediones | 50.0 | > 80.0% | > 60.0% | ~15% |
| SPR Biosensor | Phenylbutazone | 1.2 | 5.5% | < 0.5% | < 3% |
Note: A high cross-reactivity (CR) to 4,4-diethyl-3,5-pyrazolidinedione in the broad-spectrum LFIA indicates the antibodies are intentionally selected to bind the universal pyrazolidinedione core, making it suitable for total class screening rather than specific quantification.
Self-Validating Protocol: Cross-Reactivity Determination
To ensure trustworthiness, a cross-reactivity validation protocol must be a self-validating system. It must include internal checks to distinguish true cross-reactivity from matrix interference or assay drift. We employ a 4-parameter logistic (4PL) regression model with strict acceptance criteria for the asymptotes.
Step-by-Step Methodology
Step 1: Plate Coating with Heterologous Antigen
-
Action: Coat microtiter plates with a heterologous conjugate (e.g., PBZ-BSA if the original immunogen was PBZ-KLH) at 1 µg/mL in carbonate-bicarbonate buffer (pH 9.6) overnight at 4°C.
-
Causality: Using a heterologous carrier protein prevents false-positive signals caused by antibodies raised against the immunogen's carrier protein or linker, ensuring the signal is strictly hapten-specific.
Step 2: Competitor Titration
-
Action: Prepare a 10-point serial dilution of 3,5-Pyrazolidinedione, 4,4-diethyl- ranging from 10,000 ng/mL down to 0.01 ng/mL in assay buffer.
-
Causality: A wide dynamic range is critical to mathematically constrain the upper (B0) and lower (non-specific binding) asymptotes of the 4PL curve. This ensures the IC50 is an accurately interpolated value rather than an extrapolated guess.
Step 3: Equilibrium Incubation
-
Action: Add 50 µL of the competitor standard and 50 µL of the primary anti-PBZ antibody simultaneously to the wells. Incubate for 1 hour at room temperature on a microplate shaker.
-
Causality: Simultaneous addition ensures that thermodynamic equilibrium is reached between the immobilized antigen and the free competitor, preventing avidity-driven bias that occurs in sequential formats.
Step 4: Signal Development
-
Action: Wash the plate 5 times with PBST to remove low-affinity binders. Add HRP-conjugated secondary antibody, incubate for 30 minutes, wash again, and add TMB substrate. Stop the reaction with 1M H₂SO₄ and read absorbance at 450 nm.
Step 5: Data Validation and IC50 Calculation
-
Action: Fit the data to a 4PL curve. Calculate Cross-Reactivity (%) using the formula: (IC50_Target / IC50_Competitor) × 100.
-
Self-Validation Check: The assay is only deemed valid if the zero-competitor well (B0) yields an OD450 > 1.0, the excess-competitor well yields an OD450 < 0.1, and the Hill slope is between -0.8 and -1.2.
Caption: Self-validating competitive ELISA workflow ensuring thermodynamic equilibrium and accurate 4PL modeling.
References
-
Kwiatkowski, S., et al. "Immunoassay detection of drugs in racing horses. X. Detection of phenylbutazone in equine blood and urine by particle concentration fluoroimmunoassay and elisa." University of Kentucky. URL:[Link]
-
Neogen Diagnostics. "Phenylbutazone Forensic ELISA Kit." Neogen. URL:[Link]
-
Jaraiz, M. V., et al. "Production of antisera to phenylbutazone and oxyphenylbutazone for use in immunochemical detection assays." Food Additives & Contaminants: Part A. URL:[Link]
-
Schneider, C. H., et al. "Diagnostic reagents in drug allergy: immunochemical specificity in the 1,2-diphenyl-pyrazolidinedione series." PubMed (NIH). URL:[Link]
Sources
A Senior Application Scientist's Guide to Inter-Laboratory Validation of an Assay for 3,5-Pyrazolidinedione, 4,4-diethyl-
This guide provides a comprehensive framework for the inter-laboratory validation of a quantitative assay for the active pharmaceutical ingredient (API) 3,5-Pyrazolidinedione, 4,4-diethyl-. As researchers, drug development professionals, and scientists, ensuring that an analytical method yields consistent, reliable, and accurate results, regardless of the testing site, is paramount for regulatory success and patient safety. This process, often termed analytical method transfer, qualifies a receiving laboratory to use a method developed by a transferring laboratory, ensuring data integrity across the drug development lifecycle.[1]
This document moves beyond a simple checklist, delving into the causality behind experimental design choices and embedding self-validating systems within the protocol to ensure trustworthiness and scientific integrity.
Part 1: Establishing the Analytical Foundation: A Validated HPLC-UV Method
Before an inter-laboratory validation can commence, a robust, validated analytical method must exist. For 3,5-Pyrazolidinedione, 4,4-diethyl-, a compound belonging to a class known for its anti-inflammatory potential, a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a suitable and widely used technique for quantification.[2][3]
The choice of an RP-HPLC method is based on its versatility, precision, and ability to separate the non-polar analyte from potential impurities. A C18 column is selected as the stationary phase due to its hydrophobic nature, which provides excellent retention for non-polar compounds like the diethyl-substituted pyrazolidinedione ring.
Proposed HPLC Method Parameters:
| Parameter | Specification | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Industry-standard for small molecule analysis, providing good resolution and efficiency. |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid | Provides good peak shape and retention. Formic acid aids in protonating the analyte for better chromatographic performance. |
| Flow Rate | 1.0 mL/min | A standard flow rate that balances analysis time with system pressure. |
| Detection | UV at 254 nm | A common wavelength for aromatic compounds, ensuring good sensitivity. |
| Injection Volume | 10 µL | A typical volume to avoid column overloading while ensuring a detectable signal. |
| Column Temp. | 30°C | Controlled temperature ensures retention time reproducibility. |
This method must first be fully validated within the transferring laboratory according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating its specificity, linearity, accuracy, precision (repeatability and intermediate precision), and range.[4]
Part 2: The Inter-Laboratory Validation Protocol
The core objective is to demonstrate that a receiving laboratory can produce results that are statistically comparable to the transferring laboratory using the same analytical method.[1] This process is a measure of the method's reproducibility, the precision between laboratories.[4][5]
Experimental Workflow for Inter-Laboratory Validation
The following diagram outlines the critical steps in the validation process, ensuring a structured and logical progression from planning to final approval.
Caption: Workflow for Inter-Laboratory Assay Validation.
Step-by-Step Methodology
1. Materials and Reagents:
-
Reference Standard (RS): A well-characterized, high-purity batch of 3,5-Pyrazolidinedione, 4,4-diethyl-.
-
Test Samples: A single, homogeneous batch of the drug substance or product should be prepared and divided among the participating laboratories. This is critical to ensure that any observed variability is due to the analytical process, not sample heterogeneity.
-
Reagents: HPLC-grade solvents and other necessary chemicals.
2. System Suitability Testing (SST) - The Self-Validating Checkpoint: Before any sample analysis, both laboratories must perform and pass SST. This is a non-negotiable step that validates the performance of the chromatographic system on the day of analysis, ensuring the trustworthiness of the results.
-
Procedure: Make five replicate injections of a standard solution.
-
Acceptance Criteria:
-
Tailing Factor: ≤ 2.0 (ensures peak symmetry)
-
Theoretical Plates: ≥ 2000 (ensures column efficiency)
-
Relative Standard Deviation (%RSD) of Peak Area: ≤ 1.0% (ensures injection precision)
-
3. Validation Sample Analysis: Both the transferring and receiving laboratories will analyze the same set of samples in parallel.
-
Samples: Analyze three lots of the test sample, performing three replicate preparations for each lot (n=9).
-
Standard Preparation: Prepare standard solutions in triplicate.
-
Analysis: Quantify the assay of 3,5-Pyrazolidinedione, 4,4-diethyl- in each sample preparation against the reference standard.
Acceptance Criteria for Validation
The results from the receiving laboratory must show strong statistical agreement with the transferring laboratory.
| Parameter | Statistical Test | Acceptance Criterion | Rationale |
| Assay Precision (RSD) | Calculate %RSD for the n=9 results | ≤ 2.0% within each lab | Demonstrates the precision of the method within each laboratory's environment. |
| Comparative Accuracy | Two one-sided t-tests (TOST) | The 90% confidence interval for the difference between lab means should be within ± 3.0% of the transferring lab's mean. | A rigorous statistical test to confirm that the means are equivalent and not just that there is no significant difference. |
| Comparative Precision | F-test | The calculated F-value should be less than the critical F-value at a 95% confidence level. | Compares the variance of the two data sets to ensure that the receiving lab's results are not significantly more variable. |
Part 3: Data Comparison and Interpretation
All quantitative data must be compiled into a clear, comparative table. This allows for a direct and objective assessment of the method's performance across the laboratories.
Table 1: Hypothetical Inter-Laboratory Validation Results for Assay (%)
| Sample Lot | Lab A (Transferring) Assay (%) | Lab B (Receiving) Assay (%) |
| Lot 1, Rep 1 | 99.8 | 99.5 |
| Lot 1, Rep 2 | 100.1 | 100.3 |
| Lot 1, Rep 3 | 99.9 | 99.8 |
| Lot 2, Rep 1 | 100.5 | 100.8 |
| Lot 2, Rep 2 | 100.2 | 100.1 |
| Lot 2, Rep 3 | 100.3 | 100.4 |
| Lot 3, Rep 1 | 99.5 | 99.2 |
| Lot 3, Rep 2 | 99.7 | 99.6 |
| Lot 3, Rep 3 | 99.6 | 99.4 |
| Mean | 99.96 | 99.90 |
| Std. Dev. | 0.35 | 0.52 |
| % RSD | 0.35% | 0.52% |
| Statistical Analysis | Result | |
| Difference of Means | -0.06% | |
| TOST (90% CI) | [-0.55%, 0.43%] | |
| F-test (p-value) | p > 0.05 |
In this hypothetical example, the validation would be considered successful. Both labs achieved an internal %RSD well below 2.0%, the 90% confidence interval for the difference of means is tightly bound within the ±3.0% acceptance window, and the F-test indicates no significant difference in the variance of the results.
Part 4: Trustworthiness and Troubleshooting Discrepancies
The trustworthiness of this protocol is established by its self-validating nature, primarily through the mandatory passing of System Suitability Testing before any analysis. However, discrepancies can occur. A logical, predefined investigation process is essential.
Decision Pathway for Investigating Discrepancies
If the acceptance criteria are not met, the following decision pathway should be initiated to identify the root cause systematically.
Sources
3,5-Pyrazolidinedione, 4,4-diethyl- proper disposal procedures
As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checkbox, but as a critical extension of the experimental workflow. The safe handling and disposal of pharmaceutical intermediates like 3,5-Pyrazolidinedione, 4,4-diethyl- (CAS 4744-72-3) require a rigorous, mechanistic understanding of the compound's chemical behavior.
Below is a comprehensive, self-validating operational guide designed for researchers and drug development professionals. It bridges the gap between chemical degradation theory and practical, RCRA-compliant laboratory safety.
Physicochemical & Toxicological Profile
Before initiating any disposal protocol, it is essential to understand the material's operational parameters. 3,5-Pyrazolidinedione, 4,4-diethyl- is a cyclic dicarbonyl compound. Like many pyrazolidinedione derivatives, it presents specific occupational hazards that dictate our containment strategy.
| Property / Hazard | Value / Classification | Operational Implication for Disposal |
| CAS Number | 4744-72-3 | Use for tracking in laboratory inventory and waste manifests. |
| Molecular Formula | C₇H₁₂N₂O₂ (MW: 156.18 g/mol ) | Determines the stoichiometric equivalents needed for chemical neutralization. |
| Physical State | Solid | High risk of aerosolization; requires solubilization prior to treatment[1]. |
| Hazard Class | TOXIC SOLID, ORGANIC, N.O.S. | Must be handled in a certified fume hood with full PPE[1]. |
| Toxicity Mechanism | Potential Hepatotoxicity | The intact pharmacophore can undergo in vivo, forming reactive intermediates[2]. The disposal strategy must intentionally trigger this cleavage in vitro to neutralize biological activity. |
Mechanistic Rationale for the Disposal Strategy
Directly discarding intact pyrazolidinedione derivatives into standard solvent waste streams poses severe environmental and occupational risks. These compounds exhibit biological activity that can persist in the environment.
The Causality of Our Approach: Rather than relying solely on external incineration, our protocol employs controlled in-lab oxidative degradation. By intentionally subjecting the compound to strong oxidants (such as Caro's acid or 30% hydrogen peroxide in an acidic medium), we force the oxidative cleavage of the 3,5-pyrazolidinedione core[3]. Breaking this ring destroys the pharmacophore responsible for its toxicity, converting it into less hazardous, non-cyclic aliphatic intermediates[2]. Final destruction is then safely achieved via high-temperature incineration equipped with flue gas scrubbers to manage nitrogen oxide (NOx) emissions[1].
Step-by-Step Oxidative Disposal Protocol
This protocol integrates a self-validating feedback loop to ensure 100% destruction of the active compound before it leaves your facility.
Phase 1: Segregation and Solubilization
-
Environmental Controls: Conduct all operations in a certified chemical fume hood. Equip personnel with chemical-impermeable gloves (butyl rubber), safety goggles, and a lab coat[1].
-
Primary Containment: Transfer the solid 3,5-Pyrazolidinedione, 4,4-diethyl- waste into a heavy-walled borosilicate glass reaction vessel.
-
Solubilization: Dissolve the solid in glacial acetic acid (approximately 10 mL per 1 gram of waste).
-
Causality: Solubilizing the solid immediately eliminates the risk of toxic dust inhalation and provides the optimal acidic environment required for the subsequent oxidation step[3].
-
Phase 2: On-Site Chemical Neutralization
-
Oxidant Addition: Place the reaction vessel in an ice bath to maintain a temperature between 5°C and 25°C. Slowly add an excess of under continuous magnetic stirring[3].
-
Degradation Cycle: Allow the mixture to stir for 12 to 24 hours.
-
Causality: Extended reaction kinetics ensure the complete oxidative cleavage of the robust pyrazolidinedione ring structure[2].
-
-
Quenching: Carefully neutralize the highly acidic mixture to pH 7.0 using 1M Sodium Hydroxide (NaOH). Keep the vessel in the ice bath to control the exothermic neutralization reaction.
Phase 3: Self-Validating Quality Control
-
Chromatographic Verification: Do not assume the reaction is complete. Sample the neutralized aqueous layer and analyze it via HPLC-UV (monitoring at ~240 nm).
-
Pass: The absence of the parent compound's peak confirms complete destruction. Proceed to Phase 4.
-
Fail: The presence of the parent peak indicates incomplete degradation. Retreat the mixture with additional oxidant and repeat the 12-hour cycle. This guarantees no active pharmaceutical ingredient escapes the lab.
-
Phase 4: Final RCRA-Compliant Disposal
-
Packaging: Transfer the validated, neutralized aqueous effluent into a chemically compatible, clearly labeled hazardous waste container (e.g., "Aqueous Waste - Oxidized Organics - Incineration Only").
-
Incineration: Coordinate with a licensed environmental vendor for high-temperature controlled incineration. Ensure the facility utilizes to capture the NOx emissions generated during the combustion of the nitrogen-containing residues[1].
Operational Workflow Visualization
Workflow for the oxidative neutralization and disposal of pyrazolidinedione derivatives.
Regulatory Context
While 3,5-Pyrazolidinedione, 4,4-diethyl- may not possess a specific EPA "U-code," it falls under general toxic organic solids. Facilities manufacturing or processing large quantities of bioactive cyclic compounds must adhere to reporting thresholds and manage the resulting effluent under strict RCRA guidelines[4].
References
-
Title: Toward of Safer Phenylbutazone Derivatives by Exploration of Toxicity Mechanism Source: National Institutes of Health (PMC) URL: [Link]
- Title: US4288602A - Selective oxidation of 1,2-diphenyl-4-(2-phenylthio)ethyl)
-
Title: Toxic Chemical Release Inventory Reporting Source: U.S. Environmental Protection Agency (EPA) URL: [Link]
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. Toward of Safer Phenylbutazone Derivatives by Exploration of Toxicity Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US4288602A - Selective oxidation of 1,2-diphenyl-4-(2-phenylthio)ethyl)-3,5-pyrazolidinedione to the sulfinyl compound - Google Patents [patents.google.com]
- 4. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
